6-Bromo-1-chloroisoquinoline
Description
Properties
IUPAC Name |
6-bromo-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHGGQULSSGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623869 | |
| Record name | 6-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205055-63-6 | |
| Record name | 6-Bromo-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-chloro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the reactive chloro and bromo substituents on the isoquinoline scaffold, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and its emerging role in drug discovery, particularly in the development of novel anticancer agents.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [2] |
| Molecular Weight | 242.50 g/mol | [2] |
| CAS Number | 205055-63-6 | [2] |
| Appearance | Light yellow to pale yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | |
| Melting Point | Data not available for this compound. (Isomer 1-Bromo-6-chloroisoquinoline: 71-75 °C) | |
| Boiling Point | Data not available for this compound. (Related compound 1-Chloroisoquinoline: 274-275 °C at 768 mmHg) | |
| Solubility | Slightly soluble in organic solvents such as ethanol and acetone. | |
| Storage | Store at 0-8 °C or room temperature in a dry, sealed container. | [3] |
Spectroscopic Data
Detailed experimental spectral data for this compound is not extensively documented. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom at the 1-position, and the bromine atom at the 6-position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons attached to the electronegative chlorine and bromine atoms (C-1 and C-6) are expected to be shifted downfield.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will likely exhibit characteristic absorption bands for the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (in the 1620-1490 cm⁻¹ region), and a C-Br stretching vibration (around 680 cm⁻¹).[4]
Mass Spectrometry
Mass spectrometry data for this compound shows the expected molecular ion peaks.[1] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion and fragments containing these halogens.
| Ion | m/z | Source |
| [M+H]⁺ | 241, 243 | [1] |
Synthesis and Experimental Protocols
This compound is typically synthesized from readily available precursors such as 6-bromo-1-hydroxyisoquinoline or 6-bromoisoquinoline N-oxide.
Synthesis from 6-Bromo-1-hydroxyisoquinoline
A common and efficient method involves the chlorination of 6-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).[1]
Experimental Protocol:
-
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to 100 °C for 4 hours.
-
After cooling to room temperature, the excess POCl₃ is removed by concentration under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed sequentially with 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (e.g., 3:7 v/v), to yield this compound (6.176 g, 62% yield).[1]
Synthesis from 6-Bromoisoquinoline N-oxide
An alternative route utilizes 6-bromoisoquinoline N-oxide as the starting material.[5]
Experimental Protocol:
-
To a solution of 6-bromoisoquinoline N-oxide (1.82 g, 8.12 mmol) in dry dichloromethane (80 mL), phosphorus oxychloride (1.12 mL, 1.5 eq) is added dropwise at room temperature.
-
The reaction mixture is heated to 45 °C for 2 hours.
-
After cooling to room temperature, the solvent and excess POCl₃ are removed under vacuum.
-
The crude residue is redissolved in dichloromethane (100 mL).
-
The organic solution is washed with saturated aqueous sodium carbonate (Na₂CO₃) solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.
-
The crude product is purified by flash column chromatography on silica gel, eluting with 2% methanol in dichloromethane, to afford this compound as a pale yellow solid.[5]
Synthesis of this compound.
Role in Drug Discovery and Signaling Pathways
The halogenated isoquinoline scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of potent therapeutic agents. The presence of two distinct halogen atoms at positions 1 and 6 allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have shown significant promise as inhibitors of key enzymes involved in cancer progression.
Potential as PARP Inhibitors
Derivatives of isoquinolinone, which can be synthesized from this compound, have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and targeted cell death.
Mechanism of PARP inhibition leading to synthetic lethality.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline and isoquinoline derivatives have been explored as inhibitors of various kinases within this pathway. The versatile chemistry of this compound allows for the synthesis of derivatives that could potentially target PI3K, Akt, or mTOR, thereby inhibiting tumor progression.
Potential inhibition of the PI3K/Akt/mTOR pathway.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a chemical intermediate of significant interest to the scientific and drug development communities. Its well-defined synthesis routes and the potential for diverse chemical modifications make it a valuable tool for the creation of novel compounds with therapeutic potential. Further research into the biological activities of its derivatives is warranted to fully explore its applications in medicine and beyond. While a comprehensive set of experimental data for all its chemical properties is still emerging, the available information underscores its importance as a key building block in modern organic and medicinal chemistry.
References
The Structural Elucidation of 6-Bromo-1-chloroisoquinoline: A Technical Guide for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Characterization, and Potential Applications of a Key Pharmaceutical Intermediate
Introduction
6-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that has garnered significant interest within the field of medicinal chemistry. Its unique structural features, including the presence of two distinct halogen atoms at positions 1 and 6, make it a versatile scaffold for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic characterization, and its emerging role as a key building block in the development of novel therapeutics, particularly in the realm of oncology. The isoquinoline core is a well-established pharmacophore, and its derivatives are known to exhibit a broad range of biological activities, including anticancer and antimicrobial properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 205055-63-6 | [2] |
| Molecular Formula | C₉H₅BrClN | [2] |
| Molecular Weight | 242.50 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 123-124 °C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.
Method 1: From 6-Bromo-1-hydroxyisoquinoline
This method involves the chlorination of 6-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to 100°C for 4 hours.
-
After cooling, the excess POCl₃ is removed by concentration under reduced pressure.
-
The residue is then dissolved in ethyl acetate.
-
The organic layer is washed sequentially with 5% aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (3:7 ratio), to yield this compound (6.176 g, 62% yield).[4]
Method 2: From 6-Bromoisoquinoline N-oxide
This alternative synthesis utilizes 6-bromoisoquinoline N-oxide as the starting material.
Experimental Protocol:
-
N-oxide 6-bromoisoquinoline (1.82 g, 8.12 mmol) is dissolved in dry dichloromethane (80 mL).
-
Phosphorus oxychloride (1.12 mL, 1.5 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to 45°C for 2 hours.
-
After cooling to room temperature, the solvent and excess POCl₃ are removed under vacuum.
-
The crude residue is redissolved in dichloromethane (100 mL).
-
The solution is washed with saturated aqueous sodium carbonate (Na₂CO₃), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.
-
The resulting brown solid is purified by flash column chromatography using 2% methanol in dichloromethane as the eluent to afford this compound as a pale yellow solid.[4]
Synthesis Workflow:
Synthetic routes to this compound.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition of the molecule.
Experimental Protocol (DCI/NH₃):
-
A small amount of the sample is introduced into the ion source of the mass spectrometer.
-
Desolvation Chemical Ionization (DCI) is performed using ammonia (NH₃) as the reagent gas.
-
The resulting ions are analyzed to determine their mass-to-charge ratio (m/z).
Data:
| Technique | Ion | m/z |
| DCI/NH₃ | [M+H]⁺ | 241, 243 |
The observed ion cluster at m/z 241 and 243 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, and is consistent with the protonated molecule [C₉H₅BrClN + H]⁺.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Experimental Protocol for NMR:
-
Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Predicted ¹H NMR Data (for 6-Bromoisoquinoline-1-carbonitrile in CDCl₃): [5]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | 8.3 | d |
| H-4 | 7.8 | d |
| H-5 | 8.1 | d |
| H-7 | 7.9 | dd |
| H-8 | 8.0 | s |
Predicted ¹³C NMR Data (for 6-Bromoisoquinoline-1-carbonitrile in CDCl₃): [5]
| Carbon | Chemical Shift (ppm) |
| C-1 | 142.1 |
| C-3 | 125.5 |
| C-4 | 137.2 |
| C-4a | 129.0 |
| C-5 | 130.8 |
| C-6 | 123.5 |
| C-7 | 133.2 |
| C-8 | 130.1 |
| C-8a | 138.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Experimental Protocol for FTIR (KBr Pellet):
-
A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet.
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Predicted Characteristic IR Absorptions (for 6-Bromoisoquinoline-1-carbonitrile): [5]
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3050 |
| C=N (nitrile) | ~2225 |
| C=C, C=N (aromatic) | ~1620, 1580, 1490 |
| C-Br | ~680 |
For this compound, the strong nitrile absorption around 2225 cm⁻¹ would be absent. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region and may overlap with other absorptions.
Structure Elucidation Workflow:
Workflow for the structural elucidation of this compound.
Role in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of various biologically active compounds. Its utility stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization through various cross-coupling reactions. This has made it a valuable tool in the development of kinase inhibitors for cancer therapy.
Many isoquinoline-based compounds have been shown to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1] The PI3K/Akt signaling cascade is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature of many human cancers.
PI3K/Akt Signaling Pathway and Potential Inhibition by Isoquinoline Derivatives:
Simplified PI3K/Akt signaling pathway and potential points of inhibition by isoquinoline-based compounds.
Conclusion
This compound is a synthetically valuable molecule with significant potential in drug discovery and development. This technical guide has provided a detailed overview of its synthesis and the analytical techniques employed for its structural elucidation. While experimental spectroscopic data remains somewhat elusive in the public domain, the information presented herein, based on available data and analysis of related structures, provides a solid foundation for researchers working with this important pharmaceutical intermediate. The continued exploration of the reactivity and biological applications of this compound is expected to lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.
References
- 1. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
physical and chemical properties of 6-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 6-Bromo-1-chloroisoquinoline. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in biological signaling pathways, particularly in the context of drug discovery and development.
Physical and Chemical Properties
This compound is a halogenated aromatic heterocyclic compound. The presence of both bromine and chlorine atoms on the isoquinoline scaffold makes it a versatile intermediate in organic synthesis, particularly for the introduction of further functionalities through cross-coupling reactions.
Core Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅BrClN | [1][2][3] |
| Molecular Weight | 242.50 g/mol | [1][2][3] |
| Appearance | Light yellow or pale yellow solid | [3] |
| Melting Point | 111-115 °C | |
| Purity | ≥97% (HPLC) | |
| CAS Number | 205055-63-6 | [1][2][3] |
| XLogP3 | 3.8 | [1] |
| Exact Mass | 240.92939 Da | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone. | |
| Storage | Store at room temperature or 0-8°C. |
Spectroscopic Data
While direct experimental spectra are not publicly available in all databases, typical spectroscopic characteristics can be inferred from data on similar compounds. Commercial suppliers indicate the availability of spectral data upon request.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nine carbon atoms of the isoquinoline core, with chemical shifts influenced by the bromine and chlorine substituents.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic system, as well as C-Br and C-Cl stretching vibrations.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the treatment of 6-bromoisoquinolin-1(2H)-one with a chlorinating agent.
Method 1: From 6-bromo-1-hydroxyisoquinoline
A solution of 6-bromo-1-hydroxyisoquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) is heated.[3] The reaction mixture is then concentrated, and the residue is worked up with an organic solvent (e.g., ethyl acetate) and washed with an aqueous bicarbonate solution, water, and brine.[3] The crude product is purified by silica gel chromatography to yield this compound.[3]
Method 2: From N-oxide 6-bromoisoquinoline
N-oxide 6-bromoisoquinoline is dissolved in a dry solvent like dichloromethane (DCM), and phosphorus oxychloride (POCl₃) is added. The reaction is heated, and after completion, the solvent and excess POCl₃ are removed under vacuum. The crude product is redissolved in DCM and washed with saturated sodium carbonate solution, water, and brine. The organic layer is dried and concentrated, and the final product is purified by flash column chromatography.[3]
Synthetic Routes to this compound.
Key Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds. A general protocol for the Suzuki-Miyaura coupling of a bromo-isoquinoline derivative is as follows:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[6][7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[6][7]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[7][8]
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[7]
Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds. A general protocol for the Buchwald-Hartwig amination of a bromo-isoquinoline derivative is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃).[9][10]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[9][10]
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.[10] The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, and the mixture is subjected to an aqueous workup to remove inorganic salts. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[9]
Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[11][12][13] Halogenated isoquinolines, in particular, are key intermediates in the synthesis of potential therapeutic agents, including those with anticancer and antimicrobial properties.[14][15]
Derivatives of isoquinoline have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer.[11] Some of the prominent pathways include:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several isoquinoline-based compounds have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[11]
-
NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and immune responses and is often dysregulated in cancer. Certain isoquinoline derivatives have demonstrated the ability to inhibit this pathway.[12]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Some isoquinoline alkaloids have been found to interfere with this signaling cascade.[13]
The reactivity of the bromine and chlorine substituents in this compound allows for the systematic modification of the isoquinoline core, enabling the generation of libraries of novel compounds for screening against these and other important biological targets.
General Signaling Pathways Modulated by Isoquinolines.
References
- 1. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound(205055-63-6) 1H NMR spectrum [chemicalbook.com]
- 5. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Bromo-1-chloroisoquinoline (CAS Number: 205055-63-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive chloro group at the 1-position and a bromo group at the 6-position, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside key analytical data and visualizations of synthetic pathways and relevant biological signaling cascades.
Chemical and Physical Properties
This compound is a light yellow solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 205055-63-6 |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol [1][2][3][4] |
| IUPAC Name | This compound |
| InChI | 1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H[2] |
| InChIKey | VOAHGGQULSSGQW-UHFFFAOYSA-N[5] |
| SMILES | c1c(cc2c(c1)c(ncc2)Cl)Br[5] |
| MDL Number | MFCD06738661[5] |
| PubChem CID | 22250244[1] |
| Physical Property | Value |
| Appearance | Light yellow solid[1] |
| Purity | ≥95% to ≥97% (HPLC)[1][6] |
| Storage Conditions | Store at 0-8°C[1] or room temperature[3] |
| Topological Polar Surface Area | 12.9 Ų[7] |
| XLogP3 | 3.8[7] |
Spectroscopic Data
Precise spectroscopic data is essential for the identification and characterization of this compound.
Mass Spectrometry
Mass spectrometry of this compound is characterized by the isotopic pattern of bromine and chlorine. The molecular ion peak will appear as a cluster of peaks due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
| Technique | Observed m/z | Interpretation |
| DCI/NH₃ | 241, 243 | (M+H)⁺[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Proton | Predicted δ (ppm) | Multiplicity |
| H-3 | 8.3 | d |
| H-4 | 7.8 | d |
| H-5 | 8.1 | d |
| H-7 | 7.9 | dd |
| H-8 | 8.0 | s |
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Carbon | Predicted δ (ppm) |
| C-1 | 142.1 |
| C-3 | 125.5 |
| C-4 | 137.2 |
| C-4a | 129.0 |
| C-5 | 130.8 |
| C-6 | 123.5 |
| C-7 | 133.2 |
| C-8 | 130.1 |
| C-8a | 138.5 |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported, starting from either 6-bromo-1-hydroxyisoquinoline or N-oxide 6-bromoisoquinoline.
Synthesis from 6-Bromo-1-hydroxyisoquinoline
This method involves the chlorination of 6-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).
Experimental Protocol:
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is heated to 100°C for 4 hours.[8] After cooling, the reaction mixture is concentrated to dryness. The residue is then dissolved in ethyl acetate and washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography using a mixture of dichloromethane and hexane (3:7) as the eluent to yield this compound (6.176 g, 62% yield).[8]
Synthesis from N-oxide 6-bromoisoquinoline
This alternative route utilizes N-oxide 6-bromoisoquinoline and phosphorus oxychloride in dichloromethane.
Experimental Protocol:
To a solution of N-oxide 6-bromoisoquinoline (1.82 g, 8.12 mmol) in dry dichloromethane (80 mL) at room temperature, phosphorus oxychloride (1.12 mL, 1.5 eq) is added dropwise. The reaction mixture is then heated to 45°C for 2 hours. After cooling to room temperature, the solvent and excess phosphorus oxychloride are removed under vacuum. The crude residue is redissolved in dichloromethane (100 mL) and washed with saturated aqueous sodium carbonate solution, water, and brine. The organic layer is dried over sodium sulfate and concentrated. The resulting brown solid is purified by flash column chromatography using 2% methanol in dichloromethane to afford this compound as a pale yellow solid.
Reactivity and Key Transformations
The two distinct halogen substituents on the isoquinoline core of this compound allow for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[4] The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution, while the bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction is expected to occur selectively at the more reactive C-Br bond.
General Experimental Protocol:
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base like potassium carbonate or cesium fluoride (2.0-3.0 equiv.). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Heat the reaction mixture (typically 80-100°C) and monitor its progress by TLC or LC-MS. Upon completion, cool the mixture, and perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a key method for the formation of carbon-nitrogen bonds. It allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the isoquinoline ring.
General Experimental Protocol:
In an inert atmosphere glovebox or under a stream of inert gas, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu) in a reaction vessel. Add an anhydrous, degassed solvent such as THF or toluene. Heat the reaction mixture (typically 90-110°C) for several hours, monitoring by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. This reaction provides a route to 6-alkynyl-1-chloroisoquinolines.
General Experimental Protocol:
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in an anhydrous solvent like THF or DMF. Add the terminal alkyne (1.1-1.5 equiv.) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C1 position for nucleophilic aromatic substitution (SNAᵣ). The chloro group at this position can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols.
General Experimental Protocol:
Dissolve this compound in a suitable solvent and add the nucleophile (e.g., sodium methoxide, ammonia, or a primary/secondary amine). The reaction may proceed at room temperature or require heating, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS. After the reaction is complete, perform an appropriate workup to isolate the product, which may involve extraction and purification by chromatography or recrystallization.
Applications in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.[10][11] Derivatives of this compound have the potential to target signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK and PI3K/Akt/mTOR pathways.[10]
The ability to selectively functionalize the 6-bromo and 1-chloro positions allows for the generation of diverse libraries of compounds for high-throughput screening against various kinase targets. For instance, Suzuki-Miyaura or Buchwald-Hartwig reactions at the C6 position can introduce moieties that bind to the hinge region or other pockets of the kinase active site, while modifications at the C1 position can be used to tune solubility and other pharmacokinetic properties.
Safety and Handling
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its dual halogenation at strategic positions on the isoquinoline core provides a platform for the synthesis of a wide array of complex molecules through selective and sequential functionalization. The detailed synthetic protocols and an understanding of its reactivity patterns outlined in this guide will be beneficial for researchers and scientists in the pharmaceutical and chemical industries, enabling the exploration of novel chemical space and the development of new therapeutic agents.
References
- 1. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthonix, Inc > 205055-63-6 | this compound [synthonix.com]
- 6. 205055-63-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
Synthesis of 6-Bromo-1-chloroisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for 6-Bromo-1-chloroisoquinoline, a key intermediate in pharmaceutical research and development. This document outlines the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of the bromine and chlorine atoms at specific positions allows for diverse downstream functionalization, making it an important precursor for the synthesis of a wide range of biologically active molecules. This guide focuses on two principal and well-documented methods for its preparation: the chlorination of 6-bromoisoquinolin-1(2H)-one and the treatment of 6-bromoisoquinoline N-oxide with a chlorinating agent.
Synthetic Pathways
The synthesis of this compound is most commonly achieved through two primary routes, both of which are reliable and have been reported with good yields.
-
From 6-Bromoisoquinolin-1(2H)-one: This method involves the direct chlorination of the lactam functionality of 6-bromoisoquinolin-1(2H)-one (also known as 6-bromo-1-hydroxyisoquinoline) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
From 6-Bromoisoquinoline N-oxide: This approach utilizes the reaction of 6-bromoisoquinoline N-oxide with phosphorus oxychloride (POCl₃) in a suitable solvent to yield the desired product.
The following diagram illustrates these two synthetic pathways.
Caption: Synthetic routes to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic methods.
| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method | Reference |
| 6-Bromoisoquinolin-1(2H)-one | POCl₃ | None | 100 | 4 | 62 | Column Chromatography (Silica gel, CH₂Cl₂:hexane) | [1] |
| 6-Bromoisoquinoline N-oxide | POCl₃ | Dichloromethane (DCM) | 45 | 2 | Not explicitly stated | Column Chromatography (Silica gel, 2% MeOH in DCM) | [1] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are provided below.
Method 1: From 6-Bromoisoquinolin-1(2H)-one[1]
Materials:
-
6-Bromo-1-hydroxyisoquinoline (6-bromoisoquinolin-1(2H)-one)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is prepared.
-
The reaction mixture is heated to 100°C for 4 hours.
-
After the reaction is complete, the mixture is concentrated to dryness under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated.
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (3:7) to afford this compound.
Method 2: From 6-Bromoisoquinoline N-oxide[1]
Materials:
-
6-Bromoisoquinoline N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Dry Dichloromethane (DCM)
-
Saturated Sodium carbonate (Na₂CO₃) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
Procedure:
-
6-Bromoisoquinoline N-oxide (1.82 g, 8.12 mmol) is dissolved in dry dichloromethane (80 mL).
-
Phosphorus oxychloride (1.12 mL, 1.5 equivalents) is added dropwise at room temperature.
-
The reaction mixture is heated to 45°C for 2 hours.
-
After cooling to room temperature, the dichloromethane and excess phosphorus oxychloride are removed under vacuum.
-
The crude residue is redissolved in 100 mL of dichloromethane.
-
The organic solution is washed with saturated aqueous sodium carbonate, water, and brine.
-
The separated organic layer is dried over anhydrous sodium sulfate and concentrated to give a brown solid.
-
The crude product is purified by flash column chromatography using 2% methanol in dichloromethane as the eluent to yield this compound as a pale yellow solid.
References
6-Bromo-1-chloroisoquinoline molecular weight and formula
An In-Depth Technical Guide on 6-Bromo-1-chloroisoquinoline
This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Data
This compound is a halogenated heterocyclic aromatic compound. A summary of its key molecular identifiers is presented below for quick reference. This data is crucial for stoichiometric calculations, analytical characterization, and database referencing.
| Parameter | Value |
| Molecular Formula | C9H5BrClN[1][2][3][4] |
| Molecular Weight | 242.5 g/mol [1][2][3][4] |
| CAS Number | 205055-63-6[1][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of related bromo-chloro-isoquinoline derivatives are often proprietary or described within specific patent literature. However, a general synthetic approach can be inferred from publicly available information. One common method for the synthesis of chloro-substituted isoquinolines involves the treatment of the corresponding isoquinoline N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl3). The starting material, a brominated isoquinoline N-oxide, would be synthesized from the parent brominated isoquinoline. Purification of the final product is typically achieved through column chromatography.
Visualizing Molecular Relationships
To clarify the relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight, the following logical diagram is provided.
Caption: Logical flow from compound name to molecular formula and weight.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Halogenated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant pharmacological activities. The strategic introduction of halogen atoms onto this privileged heterocyclic system has profound effects on the physicochemical and biological properties of the resulting molecules, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the discovery and history of halogenated isoquinolines, detailing key synthetic milestones, experimental protocols, and the evolution of our understanding of their biological significance.
A Historical Overview: From Coal Tar to Targeted Therapeutics
The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent isoquinoline from coal tar[1]. The initial focus was on the synthesis of the core isoquinoline ring system, leading to the development of seminal named reactions that are still in use today.
A chronological overview of the key synthetic developments that paved the way for halogenated isoquinolines is presented below:
-
1893: The Bischler-Napieralski Reaction. This intramolecular cyclization of β-arylethylamides provided a versatile route to 3,4-dihydroisoquinolines, which could be subsequently dehydrogenated to isoquinolines[2]. This method laid the groundwork for accessing a variety of substituted isoquinoline precursors.
-
1893: The Pomeranz-Fritsch Reaction. This acid-catalyzed cyclization of benzalaminoacetals offered a direct route to the isoquinoline nucleus[3].
-
1911: The Pictet-Spengler Reaction. A variation of the Bischler-Napieralski reaction, this method involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline[2].
The advent of these foundational synthetic methods opened the door for chemists to explore the functionalization of the isoquinoline core, including the introduction of halogen atoms. While a precise, singular "discovery" of the first halogenated isoquinoline is difficult to pinpoint in the historical literature, early examples of their synthesis emerged as chemists began to apply known halogenation techniques to this new class of heterocycles. The development of methods for the regioselective halogenation of the isoquinoline ring was a critical step in unlocking their therapeutic potential.
Synthetic Methodologies for Halogenated Isoquinolines
The synthesis of halogenated isoquinolines can be broadly categorized into two approaches: direct halogenation of a pre-formed isoquinoline ring and the construction of the halogenated isoquinoline core from halogenated precursors.
Direct Halogenation of the Isoquinoline Ring
Direct electrophilic halogenation of isoquinoline typically occurs on the benzene ring, with the position of substitution influenced by the reaction conditions and the directing effects of existing substituents.
Experimental Protocols:
-
Bromination:
-
Synthesis of 5-Bromoisoquinoline: Isoquinoline is treated with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures to regioselectively yield 5-bromoisoquinoline.
-
Synthesis of 5,8-Dibromoisoquinoline: The use of excess NBS under similar conditions can lead to the formation of 5,8-dibromoisoquinoline.
-
-
Chlorination:
-
Synthesis of 1-Chloroisoquinoline: A common method involves the treatment of isoquinoline N-oxide with phosphoryl chloride (POCl₃).
-
-
Iodination:
Synthesis from Halogenated Precursors
Building the isoquinoline ring from already halogenated starting materials offers greater control over the final substitution pattern.
Experimental Protocols:
-
Sandmeyer Reaction: This versatile reaction allows for the conversion of an amino group on an isoquinoline ring to a halogen via a diazonium salt intermediate. This is a key method for introducing halogens at positions that are not easily accessible through direct halogenation[6][7][8][9][10].
-
General Procedure: An aminoisoquinoline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. Subsequent treatment with a copper(I) halide (CuX, where X = Cl, Br) or potassium iodide (for iodination) yields the corresponding haloisoquinoline.
-
-
Synthesis of 4-Fluoroisoquinoline: A multi-step synthesis starting from isoquinoline involves bromination to 4-bromoisoquinoline, followed by ammonolysis to 4-aminoisoquinoline. The amino group is then converted to a fluorine via a diazonium fluoroborate salt (Balz-Schiemann reaction).
Quantitative Biological Activity of Halogenated Isoquinolines
The introduction of halogens can significantly modulate the biological activity of isoquinolines. The following tables summarize key quantitative data for various halogenated isoquinoline derivatives, highlighting their potential in different therapeutic areas.
| Compound ID | Halogen Substitution | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| Anticancer Activity | ||||
| Lamellarin D | Multiple | Topoisomerase I | Sub-nanomolar | [11] |
| Lamellarin N | Multiple | Melanoma (SK-MEL-5) | 0.187 µM | [11] |
| 7-Fluoro-isoquinoline derivative | 7-Fluoro | PDE4B | ~50-60% inhibition | [12] |
| 6-Chloro-isoquinoline derivative | 6-Chloro | PDE4B | ~50-60% inhibition | [12] |
| Naphthalenyl sulfonyl isoquinoline | - | Breast Cancer (MCF-7) | 16.1 µM | [12] |
| Thiophenyl sulfonyl isoquinoline | - | Breast Cancer (MCF-7) | 19.8 µM | [12] |
| Antimicrobial Activity | ||||
| HSN584 | Alkynyl isoquinoline | Staphylococcus aureus (MRSA) | 4 µg/mL | [13] |
| HSN739 | Alkynyl isoquinoline | Staphylococcus aureus (MRSA) | 4-8 µg/mL | [13] |
| 4-Methoxy phenyl substituted isoquinoline | 4-Methoxy phenyl | Aspergillus niger | 4 µM | [12] |
| 4-Methoxy phenyl substituted isoquinoline | 4-Methoxy phenyl | Candida albicans | 4 µM | [12] |
| Enzyme Inhibition | ||||
| Pyrazolo[3,4-g]isoquinoline (1b) | Nitro | Haspin Kinase | 57 nM | [14] |
| Pyrazolo[3,4-g]isoquinoline (1c) | Nitro | Haspin Kinase | 66 nM | [14] |
| Pyrazolo[3,4-g]isoquinoline (2c) | Amino | Haspin Kinase | 62 nM | [14] |
| Palmatine | Quaternary isoquinoline alkaloid | Soluble Epoxide Hydrolase | 29.6 µM | [15] |
| Berberine | Quaternary isoquinoline alkaloid | Soluble Epoxide Hydrolase | 33.4 µM | [15] |
| Jatrorrhizine | Quaternary isoquinoline alkaloid | Soluble Epoxide Hydrolase | 27.3 µM | [15] |
Signaling Pathways and Experimental Workflows
The biological effects of halogenated isoquinolines are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Certain isoquinolone derivatives have been identified as potent JNK inhibitors.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Some isoquinoline alkaloids have been shown to modulate this pathway.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a halogenated isoquinoline against a specific kinase.
Experimental Workflow: Antimicrobial Susceptibility Testing
This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a halogenated isoquinoline against a microbial strain.
Conclusion
The journey of halogenated isoquinolines, from their synthetic origins rooted in classical organic chemistry to their current status as promising scaffolds in drug discovery, is a testament to the enduring power of chemical innovation. The strategic incorporation of halogens has consistently proven to be a valuable tool for fine-tuning the biological activity of these versatile heterocycles. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the exploration of novel halogenated isoquinolines will undoubtedly continue to yield exciting new therapeutic candidates for a wide range of human diseases. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the rich history of this remarkable class of compounds.
References
- 1. assayquant.com [assayquant.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drs.nio.res.in [drs.nio.res.in]
- 11. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic Profile of 6-Bromo-1-chloroisoquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1-chloroisoquinoline, a key intermediate in medicinal chemistry and drug discovery.[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry, infrared, and nuclear magnetic resonance data, alongside detailed experimental protocols and a logical workflow for structural elucidation.
Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound (CAS No: 205055-63-6), with a molecular formula of C9H5BrClN and a molecular weight of 242.5 g/mol .[2][3]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and the presence of bromine and chlorine atoms through the characteristic isotopic pattern.
| Ion | m/z | Interpretation |
| [M+H]⁺ | 241, 243 | Molecular ion plus a proton, showing the Br isotope pattern. |
| Isotopic Pattern | M, M+2, M+4 | The presence of one bromine and one chlorine atom results in a characteristic isotopic cluster for the molecular ion. |
Table 1: Mass Spectrometry Data for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-3 | 7.5 - 7.7 | d | ~ 5.5 |
| H-4 | 8.2 - 8.4 | d | ~ 5.5 |
| H-5 | 8.0 - 8.2 | d | ~ 8.8 |
| H-7 | 7.8 - 8.0 | dd | ~ 8.8, ~1.8 |
| H-8 | 8.3 - 8.5 | d | ~ 1.8 |
Table 2: Predicted ¹H NMR Data for this compound.
¹³C NMR (Predicted)
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 138 - 140 |
| C-4a | 127 - 129 |
| C-5 | 130 - 132 |
| C-6 | 123 - 125 |
| C-7 | 135 - 137 |
| C-8 | 128 - 130 |
| C-8a | 143 - 145 |
Table 3: Predicted ¹³C NMR Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H and C=C stretching vibrations. The presence of the C-Br and C-Cl bonds will also give rise to absorptions in the fingerprint region.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 690 - 515 | Strong |
Table 4: Predicted IR Absorption Data for this compound.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[4][6]
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[4]
-
If any solid particles are present, filter the solution through a small plug of glass wool inserted into the pipette.[4]
-
Securely cap the NMR tube before insertion into the spectrometer.[6]
Data Acquisition:
-
Insert the NMR tube into the spectrometer.[6]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]
-
For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]
-
Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.[4]
IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[6]
-
Continue grinding until a fine, homogeneous powder is obtained.[6]
-
Place a portion of the powdered mixture into a pellet die and apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.[6]
-
Record a background spectrum of the empty sample compartment.[6]
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[6]
Mass Spectrometry Protocol (Direct Infusion)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion.
-
For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]
-
A detector records the abundance of each ion to generate the mass spectrum.[6]
Spectroscopic Analysis Workflow
The structural elucidation of this compound from its spectroscopic data follows a logical progression. The following diagram illustrates this workflow.
References
An In-depth Technical Guide to the Solubility of 6-Bromo-1-chloroisoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1-chloroisoquinoline, a key intermediate in medicinal chemistry and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for determining these values in a laboratory setting. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 205055-63-6[2][3][4][5][6] |
| Molecular Formula | C₉H₅BrClN[1][2][3][7][8] |
| Molecular Weight | 242.5 g/mol [1][2][3][7][8] |
| Appearance | Light yellow solid[1] |
| Purity | ≥ 97%[1] |
| Storage | Room temperature, sealed in a dry place[9] |
Solubility Data
Currently, there is a lack of specific, publicly available quantitative solubility data for this compound in common organic solvents. Qualitative assessments suggest it is likely soluble in various organic solvents, a common characteristic for similar heterocyclic compounds. For a related isomer, 1-Bromo-6-chloroisoquinoline, it is noted to be slightly soluble in organic solvents like ethanol and acetone.
To facilitate research and development, the following table is provided as a template for presenting experimentally determined solubility data. Researchers are encouraged to use the protocols outlined in this guide to generate their own data.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |
| Dichloromethane (DCM) | Experimental Value | Calculated Value |
| Chloroform | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |
Experimental Protocols
For accurate and reproducible solubility measurements, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11][12][13][14]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, THF, Dichloromethane)[11][15]
-
Scintillation vials or sealed flasks[11]
-
Thermostatically controlled orbital shaker or water bath[11]
-
Analytical balance[11]
-
Centrifuge[11]
-
Syringe filters (e.g., 0.22 µm PTFE)[11]
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[11]
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that saturation is achieved.[11][14][16]
-
Equilibration: Securely cap the vials to prevent solvent evaporation.[15][16] Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][15][16]
-
Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. For a more effective separation, centrifuge the samples at high speed.[11][14]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the sample using a syringe filter to remove any remaining solid particles.[11][16]
-
Analysis: Dilute the filtered sample with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[11][15][16]
-
Calculation: Calculate the original solubility from the measured concentration, accounting for any dilutions. Express the solubility in units such as mg/mL or mol/L.[11][15][16]
High-Throughput Screening (HTS) for Solubility
For a more rapid assessment of solubility across multiple solvents, a high-throughput screening method can be employed.[16]
Objective: To quickly estimate the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A panel of organic solvents
-
96-well microplate[16]
-
Automated liquid handler (optional)
-
Plate shaker[16]
-
Plate reader (e.g., UV-Vis spectrophotometer) or HPLC with an autosampler[16]
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a solvent in which it is highly soluble, such as DMSO.[16]
-
Plating: In a 96-well plate, add a small, fixed amount of the stock solution to each well. Evaporate the solvent, leaving a thin film of the compound.[16]
-
Solvent Addition: Add the selected organic solvents to the wells.[16]
-
Equilibration: Seal the plate and shake for a specified period (e.g., 2-24 hours) at a controlled temperature.[16]
-
Measurement: Measure the concentration of the dissolved compound. This can be done by direct UV-Vis absorbance reading of the plate or by analyzing aliquots via HPLC.[16] The solubility can then be estimated based on the measured concentration.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.
Caption: Workflow for determining compound solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 1824270-14-5|6-Bromo-8-chloroisoquinoline|BLD Pharm [bldpharm.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. benchchem.com [benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 6-Bromo-1-chloroisoquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that has emerged as a versatile scaffold in medicinal chemistry.[1][2] While direct biological data on the parent compound is limited, its true potential lies in its utility as a key intermediate for the synthesis of a diverse array of biologically active molecules.[3] The presence of two distinct halogen atoms at positions 1 and 6 offers strategic handles for selective chemical modifications, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential biological activities of this compound by examining the reported activities of its derivatives, focusing on their roles as kinase inhibitors and cytotoxic agents. The guide also details relevant experimental protocols and visualizes key synthetic and signaling pathways.
Synthetic Versatility: A Gateway to Bioactive Compounds
The chemical structure of this compound, featuring a reactive chloro group at the 1-position and a bromo group at the 6-position, makes it an ideal starting material for developing novel therapeutic agents. The chlorine atom can be readily displaced by various nucleophiles, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities at these two key positions.
A general workflow for the synthesis of bioactive derivatives from a bromo-isoquinoline core is depicted below.
Caption: General workflow for the synthesis and development of drug candidates from this compound.
Potential Biological Activities
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[4] Derivatives of halogenated isoquinolines have shown promise in several therapeutic areas, including oncology and infectious diseases.[2]
Kinase Inhibition
Many kinase inhibitors based on quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival.[1] These kinases are key components of signaling pathways that are often dysregulated in various cancers. While specific data for this compound derivatives is not available, the following table presents illustrative data for hypothetical kinase inhibitors derived from a similar 6-Bromoisoquinoline scaffold to demonstrate their potential.[1]
Table 1: Illustrative In Vitro Kinase Inhibitory Activity of Hypothetical 6-Substituted Isoquinoline Derivatives [1]
| Compound ID | Target Kinase | IC50 (nM) |
| 1a | EGFR | 150 |
| 1b | VEGFR2 | 98 |
| 2a | c-Met | 45 |
| 2b | PI3Kα | 210 |
| Disclaimer: The data in this table is for illustrative purposes, based on derivatives of 6-Bromoisoquinoline-1-carbonitrile, and may not be representative of derivatives of this compound.[1] |
One of the key signaling cascades often targeted by such inhibitors is the RAS-RAF-MEK-ERK pathway.
Caption: Potential inhibition of the RAS-RAF-MEK-ERK signaling pathway by isoquinoline-based kinase inhibitors.[1]
Cytotoxic Activity
Derivatives of related bromo-substituted heterocyclic compounds, such as 6-bromo quinazolines, have demonstrated cytotoxic effects against various cancer cell lines.[5] Structure-activity relationship studies on these compounds indicate that the nature of the substituent introduced at the bromo-position significantly influences their anticancer potency.[5]
Table 2: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [5]
| Compound ID | Cell Line | Cell Type | IC50 (µM) |
| 8a | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | |
| Erlotinib | MCF-7 | Breast Adenocarcinoma | 9.9 ± 0.14 |
Note: The data in this table is for 6-bromo quinazoline derivatives, which are structurally related to isoquinolines and suggest the potential for cytotoxic activity in derivatives of this compound.[5]
Other Potential Activities
The halogenated isoquinoline scaffold has been associated with a broad range of biological activities beyond kinase inhibition and cytotoxicity. These include potential anti-inflammatory, antimicrobial, and antiparasitic properties.[2] For instance, derivatives of 6-bromo-1,3-dichloroisoquinoline have been identified as inhibitors of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which could have implications for drug metabolism studies.[6]
Experimental Protocols
Synthesis of this compound[7]
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (POCl3, 100 mL) is heated to 100°C for 4 hours. The reaction mixture is then concentrated to dryness. The resulting residue is dissolved in ethyl acetate, and the organic layer is washed sequentially with 5% sodium bicarbonate (NaHCO3) solution, water, and brine. The organic layer is then dried over magnesium sulfate (MgSO4) and concentrated. The crude product is purified by silica gel chromatography using a mixture of dichloromethane (CH2Cl2) and hexane (3:7) as the eluent to yield this compound.
General Protocol for Suzuki-Miyaura Coupling[1]
To a reaction vial, add the 6-bromo-isoquinoline derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and potassium carbonate (K2CO3, 2.0 mmol). The vial is evacuated and backfilled with nitrogen gas three times. A mixture of 1,4-dioxane (8 mL) and water (2 mL) is then added. The reaction is heated and stirred until completion (monitored by TLC). After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands out as a highly valuable starting material in drug discovery. Its strategic halogenation provides the synthetic flexibility to generate extensive libraries of novel isoquinoline derivatives. While the parent compound itself is not characterized as a biologically active agent, the derivatives synthesized from this scaffold have shown significant potential as kinase inhibitors and cytotoxic agents. The information and protocols presented in this guide are intended to support researchers in exploring the vast therapeutic potential of this versatile chemical entity. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to uncover new lead compounds for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 6-Bromo-1,3-dichloroisoquinoline | 552331-05-2 [smolecule.com]
Methodological & Application
The Versatile Role of 6-Bromo-1-chloroisoquinoline in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromo-1-chloroisoquinoline is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring two distinct halogen atoms at positions amenable to selective functionalization, makes it a valuable precursor for the synthesis of a wide array of complex molecules. The bromine atom at the C-6 position and the chlorine atom at the C-1 position offer differential reactivity, allowing for sequential and site-selective modifications. This enables the construction of diverse molecular scaffolds, particularly those with applications as kinase inhibitors and other biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Synthetic Applications
The dual halogenation of this compound allows for a range of synthetic transformations, primarily categorized into:
-
Cross-Coupling Reactions at the C-6 Position: The more reactive bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr) at the C-1 Position: The electron-deficient nature of the isoquinoline ring, further activated by the nitrogen atom, facilitates nucleophilic substitution of the chloro group at the C-1 position.
Data Presentation: Synthetic Transformations of this compound
The following tables summarize quantitative data for key reactions starting from this compound and its derivatives.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Suzuki-Miyaura | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 6-(1H-Pyrazol-4-yl)-1-chloroisoquinoline | 70 |
| Suzuki-Miyaura | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 6-(4-Formylphenyl)-1-chloroisoquinoline | 71 |
| Suzuki-Miyaura | (3-Fluoro-4-formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 6-(3-Fluoro-4-formylphenyl)-1-chloroisoquinoline | 75 |
| Buchwald-Hartwig | 3-Chloroaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | N-(3-Chlorophenyl)-1-chloroisoquinolin-6-amine | - |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | 1-Chloro-6-((trimethylsilyl)ethynyl)isoquinoline | - |
Yields are based on reported examples and may vary depending on specific reaction conditions and substrate scale.
Table 2: Nucleophilic Aromatic Substitution Reactions at the C-1 Position
| Nucleophile | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Amine | Ammonia (aq) | Dioxane | 100 | 24 | 6-Bromo-1-aminoisoquinoline | - |
| Hydrazine | Hydrazine hydrate | Ethanol | Reflux | - | 6-Bromo-1-hydrazinylisoquinoline | - |
| Alkoxide | Sodium methoxide | Methanol | Reflux | - | 6-Bromo-1-methoxyisoquinoline | - |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid/ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
6-Bromo-1-chloroisoquinoline: A Versatile Intermediate in the Synthesis of Pharmaceutical Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-chloroisoquinoline is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. Its unique structure, featuring two distinct halogen atoms at positions 1 and 6, allows for selective and sequential functionalization. This dual reactivity makes it an invaluable intermediate in the development of targeted therapies, particularly kinase inhibitors for oncology. The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C1 position can be displaced by nucleophiles, providing multiple avenues for molecular elaboration.
These application notes provide an overview of the utility of this compound in pharmaceutical synthesis and offer detailed protocols for its key transformations.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of kinase inhibitors. The isoquinoline core is a well-established pharmacophore that can mimic the adenine moiety of ATP, enabling competitive inhibition of the kinase enzyme's active site. By strategically functionalizing the 6-bromo and 1-chloro positions, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Synthesis of this compound
The starting material itself can be synthesized from 6-bromo-1-hydroxyisoquinoline. A common method involves chlorination using phosphorus oxychloride (POCl₃).
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-1-hydroxyisoquinoline | POCl₃ | - | 100 | 4 | 62 | [1] |
Core Synthetic Transformations
Two of the most powerful and widely used reactions for derivatizing the this compound core are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination at the C6 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of the C6-bromo position with a boronic acid or ester. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents, which are crucial for modulating the biological activity of kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the C6 position and an amine. This transformation is essential for introducing diverse amino-pharmacophores, which can form key hydrogen bond interactions within the target kinase's active site.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-bromo-1-hydroxyisoquinoline.[1]
Materials:
-
6-bromo-1-hydroxyisoquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in POCl₃ (100 mL) is heated to 100°C for 4 hours.
-
The reaction mixture is concentrated to dryness under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed sequentially with 5% NaHCO₃ solution, water, and brine.
-
The organic layer is dried over MgSO₄ and concentrated.
-
The residue is purified by silica gel chromatography, eluting with a mixture of CH₂Cl₂ and hexane (3:7), to yield this compound (6.176 g, 62% yield).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline Derivatives
This protocol provides a general method for the Suzuki-Miyaura coupling of a 6-bromoisoquinoline derivative with an arylboronic acid.
Materials:
-
6-Bromoisoquinoline derivative (e.g., this compound) (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 6-bromoisoquinoline derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio v/v) via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 6-Bromoisoquinoline Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 6-bromoisoquinoline derivative.
Materials:
-
6-Bromoisoquinoline derivative (e.g., this compound) (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LHMDS), 1.5 equivalents)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 6-bromoisoquinoline derivative, the palladium catalyst, and the ligand.
-
Add anhydrous dioxane via syringe.
-
Add the amine to the reaction mixture.
-
Add the LHMDS solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Synthesis of this compound and its Analogs
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 6-bromo-1-hydroxyisoquinoline | This compound | POCl₃, 100°C, 4h | 62 | [1] |
| 6-bromoquinolin-4-ol | 6-Bromo-4-chloroquinoline | POCl₃, DMF (cat.), reflux, 3h | 81 | [2] |
Table 2: Representative Cross-Coupling Reactions of 6-Bromoquinoline/Isoquinoline Derivatives
| Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 6-bromo-2-chloroquinoline | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | - | [3] |
| 6-bromo-2-chloroquinoline | Lithium bis(trimethylsilyl)amide | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | - | [3][4] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Buchwald-Hartwig | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | - | [5][6] |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | - |
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Kiloscale BuchwaldâHartwig Amination: Optimized Coupling of Base-Sensitive 6âBromoisoquinoline-1-carbonitrile with (S)â3-Amino-2-methylpropan-1-ol - Organic Process Research & Development - Figshare [acs.figshare.com]
Application Notes: Selective Suzuki-Miyaura Coupling of 6-Bromo-1-chloroisoquinoline
Introduction and Applications
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in therapeutic agents, particularly kinase inhibitors used in oncology. The functionalization of this core structure is crucial for the development of new and effective drugs. The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines for drug discovery and development.
6-Bromo-1-chloroisoquinoline is a valuable bifunctional precursor for creating diverse molecular architectures. The presence of two distinct halogen atoms allows for sequential, chemoselective cross-coupling reactions. The bromine atom at the 6-position serves as a highly reactive handle for initial cross-coupling, while the chlorine atom at the 1-position can be retained for subsequent transformations.
Principle of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl. This inherent difference in reactivity is the basis for selectivity in dihalogenated substrates. For this compound, the Carbon-Bromine (C-Br) bond at the C6 position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond at the C1 position. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to achieve highly selective coupling at the C6 position, yielding 6-aryl-1-chloroisoquinoline derivatives while leaving the C1-chloro group untouched for further functionalization.
Generalized Experimental Protocol
This protocol provides a general, step-by-step procedure for the selective Suzuki-Miyaura cross-coupling of this compound with various aryl- or heteroarylboronic acids or esters.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid or boronic ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.03-0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Ethyl Acetate (EtOAc) for workup
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the desired boronic acid/ester (1.2 equiv.), the base (e.g., Na₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Nitrogen or Argon) by evacuating and backfilling the vessel three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent and degassed water via syringe. A common solvent system is a 4:1 to 10:1 ratio of 1,4-Dioxane to water. The final concentration of the substrate should typically be around 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir the mixture vigorously at a temperature ranging from 80-100 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is completely consumed. Reaction times typically range from 2 to 24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-aryl-1-chloroisoquinoline product.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Suzuki Coupling of an Analogous Substrate
Table 1: Reaction Examples and Yields for Suzuki Coupling of 6-Bromoisoquinoline-1-carbonitrile (Data sourced from patent WO2012016187A1 as presented in a BenchChem application note)
| Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 16 | 85 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 16 | 92 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 16 | 88 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 16 | 75 |
| 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(dppf)Cl₂ (3%) | Na₂CO₃ (3.0) | DME / H₂O | 90 | 12 | 81 |
Visualizations
Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromo-1-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental workflows for the utilization of 6-Bromo-1-chloroisoquinoline in various palladium-catalyzed cross-coupling reactions. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the dihalogenated nature of this compound offers a versatile platform for the synthesis of diverse molecular architectures for drug discovery and development.[1][2]
Introduction
This compound is a key heterocyclic building block featuring two distinct halogen atoms. This allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the order I > Br > Cl.[3][4] Consequently, the carbon-bromine bond at the 6-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 1-position.[3][4] This differential reactivity enables selective cross-coupling at the C-6 position while leaving the C-1 chloro substituent available for subsequent transformations.
This document outlines protocols for three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[1][5]
Experimental Protocol
Reaction Setup:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[1]
Reagent Addition:
-
Under the inert atmosphere, add an anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v) via syringe.[1][3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.[1]
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1]
Workup and Purification:
-
Cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) and wash with water and then with brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid or ester (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) or Na₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/water (4:1) or Toluene/water |
| Temperature | 80-100 °C |
| Reaction Time | 2-24 hours |
Visualization: Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols: The Role of 6-Bromo-1-chloroisoquinoline in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its unique structure, featuring reactive chloro- and bromo-substituents at key positions, makes it a valuable building block for the development of novel agrochemicals, including fungicides and insecticides. The isoquinoline scaffold itself is a known pharmacophore found in many natural and synthetic compounds exhibiting a wide range of biological activities.[3] This document provides detailed application notes, experimental protocols, and an overview of the potential of this compound in the agrochemical industry.
Agrochemical Applications
While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the compound's utility lies in its role as a key intermediate for creating diverse chemical libraries for screening and optimization. The chloro-substituent at the 1-position and the bromo-substituent at the 6-position offer differential reactivity, allowing for sequential and site-selective modifications. These modifications can include nucleophilic substitution, cross-coupling reactions, and other transformations to introduce various functional groups, ultimately leading to the discovery of new active ingredients for crop protection.
The general biological activity of isoquinoline derivatives against various plant pathogens and insect pests is well-established.[3] Research has shown that halogenated quinolines and isoquinolines can exhibit significant fungicidal and insecticidal properties. The presence and position of halogen atoms on the aromatic ring can greatly influence the biological activity of these compounds.
Key Synthetic Pathways and Strategies
The primary utility of this compound in agrochemical synthesis is as a scaffold for the introduction of various toxophoric and functional groups. The chlorine atom at the 1-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 6-position. Conversely, the bromine atom is well-suited for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular approach to synthesizing a wide array of derivatives.
A general workflow for the utilization of this compound in agrochemical discovery is outlined below:
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Fungicidal Derivative via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a hypothetical N-substituted aminoisoquinoline derivative, a class of compounds known to exhibit fungicidal activity.
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyaniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 g, 4.12 mmol) in DMF (20 mL) is added 4-methoxyaniline (0.56 g, 4.53 mmol) and potassium carbonate (1.14 g, 8.24 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: In Vitro Antifungal Assay
This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized derivatives against common plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the PDA medium to approximately 50-60 °C and add the test compounds to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Quantitative Data Presentation
The following table presents hypothetical efficacy data for a series of synthesized derivatives based on the protocols described above. This data is for illustrative purposes to demonstrate how results can be structured.
| Compound ID | R-Group (at C1) | Fungus | IC₅₀ (µg/mL) |
| BCI-01 | -NH-(4-methoxyphenyl) | Fusarium oxysporum | 12.5 |
| BCI-01 | -NH-(4-methoxyphenyl) | Botrytis cinerea | 8.7 |
| BCI-02 | -NH-(4-chlorophenyl) | Fusarium oxysporum | 9.2 |
| BCI-02 | -NH-(4-chlorophenyl) | Botrytis cinerea | 6.1 |
| BCI-03 | -NH-(2,4-dichlorophenyl) | Fusarium oxysporum | 5.8 |
| BCI-03 | -NH-(2,4-dichlorophenyl) | Botrytis cinerea | 3.5 |
| BCI-04 | -O-(4-nitrophenyl) | Fusarium oxysporum | 15.3 |
| BCI-04 | -O-(4-nitrophenyl) | Botrytis cinerea | 11.9 |
| Carbendazim | (Positive Control) | Fusarium oxysporum | 1.2 |
| Carbendazim | (Positive Control) | Botrytis cinerea | 0.8 |
Signaling Pathways and Mechanism of Action (Hypothetical)
While the precise mechanism of action for novel agrochemicals needs to be determined experimentally, many fungicides act by inhibiting specific enzymes or pathways essential for fungal growth. For isoquinoline-based fungicides, a potential mechanism could involve the inhibition of key enzymes in the fungal respiratory chain or cell wall biosynthesis.
The following diagram illustrates a hypothetical signaling pathway for a fungicidal derivative of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its differential reactivity at the C1 and C6 positions allows for the creation of diverse libraries of compounds for biological screening. The protocols and data presented here provide a framework for researchers to explore the potential of this scaffold in the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in agrochemical innovation.
References
Synthetic Routes for Crafting Derivatives of 6-Bromo-1-chloroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 6-Bromo-1-chloroisoquinoline. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors and other bioactive molecules.[1][2] The presence of two distinct halogen atoms at positions 1 and 6 allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions.
I. Overview of Synthetic Strategies
The primary strategies for derivatizing this compound involve leveraging the differential reactivity of the chloro and bromo substituents. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 6-position. This document will focus on three key transformation types:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds to introduce a variety of amino groups.
These reactions provide a powerful toolkit for generating diverse libraries of isoquinoline derivatives for further investigation.
II. Data Presentation: A Comparative Overview of Synthetic Routes
The following tables summarize quantitative data for the synthesis of various this compound derivatives via different cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (4:1) | 80-100 | 2-24 | High |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water (4:1) | 80-100 | 12-24 | Good |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (4:1) | 90 | 12 | 75 |
Yields are generalized as "High" or "Good" where specific percentages were not available in the literature, but the reaction was reported as successful.
Table 2: Sonogashira Coupling of this compound Derivatives
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA or DIPEA | THF or DMF | 80-110 | Not Specified | Good |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | Good |
| 3 | Ethynylbenzene | Pd(PPh₃)₄ | CuI | TEA | THF | 65 | 6 | 88 |
Yields are generalized as "Good" where specific percentages were not available in the literature, but the reaction was reported as successful.
Table 3: Buchwald-Hartwig Amination of this compound Derivatives
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | Good |
| 2 | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 65 | Not Specified | High |
| 3 | Aniline | Pd(OAc)₂ | XPhos | LHMDS | Dioxane | 100 | 12-16 | Good |
Yields are generalized as "High" or "Good" where specific percentages were not available in the literature, but the reaction was reported as successful. Conditions are adapted from protocols for similar 6-bromoquinoline systems.[3][4]
III. Experimental Protocols
A. General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various boronic acids or esters.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound, the corresponding boronic acid or ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-chloroisoquinoline derivative.
B. General Procedure for Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with terminal alkynes.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 6-alkynyl-1-chloroisoquinoline derivative.
C. General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound, adapted from procedures for similar substrates.[3][4][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).
-
Stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the 6-amino-1-chloroisoquinoline derivative.
IV. Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-chloroisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 6-Bromo-1-chloroisoquinoline, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential issues that may arise during the synthesis of this compound, particularly during the chlorination of 6-bromoisoquinolin-1(2H)-one.
Q1: My reaction to convert 6-bromoisoquinolin-1(2H)-one to this compound is resulting in a low yield. What are the potential causes?
A1: Low yields in this chlorination step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Moisture: Phosphorus oxychloride (POCl₃) is highly reactive with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is necessary, excessive temperatures can lead to the decomposition of the starting material or the product, resulting in a dark, tarry reaction mixture.
-
Inefficient Quenching and Work-up: The product, this compound, can be susceptible to hydrolysis back to the starting material during aqueous work-up, especially in acidic conditions. Careful and cold quenching is necessary to minimize this.
Q2: I am observing the formation of multiple byproducts in my reaction. How can I minimize these?
A2: The formation of byproducts is often related to the reaction conditions. Consider the following to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Side reactions are more likely to occur at higher temperatures. It is important to find the optimal temperature that promotes the desired chlorination without causing degradation or side reactions.
-
Purity of Starting Material: Impurities in the starting 6-bromoisoquinolin-1(2H)-one can lead to the formation of undesired byproducts. Ensure the starting material is of high purity.
-
Stoichiometry of Reagents: While an excess of POCl₃ is often used to ensure complete conversion, a very large excess might lead to the formation of more byproducts.
Q3: The purification of this compound is proving difficult. What are the best practices?
A3: Purification can be challenging due to the nature of the product and potential impurities. Here are some recommendations:
-
Careful Work-up: After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The residue should then be carefully quenched by pouring it onto crushed ice to hydrolyze any remaining POCl₃ and precipitate the crude product.
-
Aqueous Wash: The crude product, dissolved in a suitable organic solvent like ethyl acetate or dichloromethane, should be washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic impurities, followed by a brine wash.[1]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying this compound. A solvent system of hexanes and ethyl acetate or dichloromethane and hexanes can be used for elution.[1]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining a highly pure product.
Q4: My final product is a dark-colored solid or oil. What is the cause and how can I obtain a cleaner product?
A4: A dark-colored product usually indicates the presence of impurities due to decomposition at elevated temperatures.[2] To mitigate this:
-
Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress closely using TLC.
-
Prompt Purification: Purify the crude product as soon as possible after the work-up to prevent further degradation.
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated carbon can help remove colored impurities before final purification by chromatography or recrystallization.
Data Presentation: Reaction Condition Optimization
The following table summarizes key reaction parameters and their impact on the yield of this compound. This data is compiled from literature and generalized for guidance.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Starting Material | 6-bromoisoquinolin-1(2H)-one | 6-bromoisoquinolin-1(2H)-one | 6-bromoisoquinolin-1(2H)-one | - |
| Chlorinating Agent | POCl₃ (5 eq) | POCl₃ (10 eq) | POCl₃ (10 eq) | Higher excess of POCl₃ may drive the reaction to completion but can complicate work-up. |
| Temperature | 80°C | 100°C | 120°C | Higher temperatures can increase reaction rate but also risk decomposition. 100°C is a common starting point.[1] |
| Reaction Time | 8 hours | 4 hours | 2 hours | Shorter reaction times at higher temperatures may be effective but require careful monitoring. |
| Observed Yield | Moderate | Good (e.g., ~62%)[1] | Low to Moderate | Condition B often provides a good balance for achieving a high yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the chlorination of 6-bromo-1-hydroxyisoquinoline (the tautomer of 6-bromoisoquinolin-1(2H)-one).
Materials:
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6-bromo-1-hydroxyisoquinoline
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Phosphorus oxychloride (POCl₃)
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Ethyl acetate
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5% Sodium bicarbonate (NaHCO₃) solution
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Water
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Brine
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Magnesium sulfate (MgSO₄)
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Silica gel
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Dichloromethane (CH₂Cl₂)
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Hexane
Procedure:
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A solution of 6-bromo-1-hydroxyisoquinoline (e.g., 9.205 g, 41.0 mmol) in POCl₃ (e.g., 100 mL) is heated to 100°C for 4 hours.[1]
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After the reaction is complete, the mixture is cooled to room temperature and the excess POCl₃ is removed by concentration under reduced pressure.
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The residue is dissolved in ethyl acetate.
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The organic layer is carefully washed with a 5% NaHCO₃ solution, followed by water and then brine.
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The organic layer is dried over MgSO₄ and then concentrated.
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The crude residue is purified by silica gel column chromatography using a mixture of CH₂Cl₂ and hexane (e.g., 3:7 ratio) as the eluent to yield this compound.[1]
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram outlining common issues and their solutions in the synthesis.
References
Technical Support Center: Purification of Crude 6-Bromo-1-chloroisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 6-Bromo-1-chloroisoquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Question: I attempted to recrystallize crude this compound from n-heptane as suggested in a patent, but the compound oiled out instead of forming crystals. What should I do?
Answer: Oiling out during recrystallization is a common issue that can occur for several reasons, including a low melting point of the compound or the presence of impurities that depress the melting point. Here are several troubleshooting steps:
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Re-dissolve and Cool Slowly: Reheat the solution to completely dissolve the oil. Allow the solution to cool to room temperature very slowly before transferring it to an ice bath. Rapid cooling often promotes oiling out.
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Modify the Solvent System: Add a small amount of a co-solvent in which this compound is more soluble, such as dichloromethane or ethyl acetate, to the hot n-heptane solution. This can help prevent premature precipitation at a higher temperature.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to initiate crystallization.
Question: My recrystallized this compound is still colored (e.g., yellow or brown), but the pure compound should be a pale yellow solid. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by treating the recrystallization solution with activated charcoal.
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Charcoal Treatment Protocol:
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Dissolve the crude this compound in a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
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Remove the solution from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute weight).
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Gently swirl the mixture and reheat it to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
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Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
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Allow the hot, colorless filtrate to cool slowly to induce crystallization.
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Column Chromatography Issues
Question: I am trying to purify crude this compound by column chromatography using a silica gel column with a hexane/ethyl acetate solvent system, but I am getting poor separation from an impurity. What can I do?
Answer: Poor separation in column chromatography can be addressed by optimizing the mobile phase and stationary phase.
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Optimize the Mobile Phase:
-
Adjust Polarity: If the spots are too close together on the TLC plate, try adjusting the polarity of the eluent. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. Try varying the ratio to achieve a target Rf value of 0.25-0.35 for the desired compound on a TLC plate.
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Alternative Solvent Systems: If hexane/ethyl acetate is not effective, consider other solvent systems. Based on literature for similar compounds, a mixture of dichloromethane and methanol (e.g., 98:2) can be effective.[1]
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel does not provide adequate separation, consider using a different stationary phase. For halogenated heterocyclic compounds, reversed-phase chromatography on a C18 column can sometimes provide better separation.
Question: The compound is streaking on my TLC plate and column. What is causing this and how can I fix it?
Answer: Streaking on TLC plates and columns is often caused by overloading the sample, poor solubility in the mobile phase, or the presence of very polar impurities.
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Reduce Sample Load: Ensure you are not applying too much of the crude material to the TLC plate or column.
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Improve Solubility: If the compound is not fully dissolving in the mobile phase as it moves through the column, it can cause streaking. You may need to choose a more polar solvent system.
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Acid/Base Treatment: If the streaking is due to acidic or basic impurities, you can try washing the crude material with a dilute aqueous acid or base solution during the work-up before attempting chromatography. For isoquinoline derivatives, which are basic, washing with a dilute acid can help remove more basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Common impurities can include:
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Unreacted starting materials: Such as 6-bromo-1-hydroxyisoquinoline or N-oxide 6-bromoisoquinoline.[1]
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Reagents from synthesis: For example, residual phosphorus oxychloride (POCl3).[1]
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Side products: This could include debrominated or dechlorinated isoquinoline species. The C-Br bond is generally less stable than the C-Cl bond, which may lead to a slightly higher propensity for the formation of debrominated impurities.
Q2: What is a good starting point for developing a TLC solvent system for this compound?
A2: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. A 7:3 mixture of hexane and ethyl acetate is a common starting point. You can then adjust the ratio to achieve the desired separation.
Q3: Is this compound stable during purification?
A3: Halogenated isoquinolines are generally stable under standard purification conditions. However, prolonged exposure to strong acids, bases, or high heat should be avoided to prevent potential degradation or side reactions.
Q4: What are the typical physical properties of pure this compound?
A4: Pure this compound is typically a light yellow or pale yellow solid.[1][2]
Data Presentation
Table 1: Reported Purification Methods for this compound and Related Compounds
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Source |
| Flash Column Chromatography | Silica Gel | 2% Methanol in Dichloromethane | ChemicalBook Synthesis Description[1] |
| Column Chromatography | Silica Gel | Dichloromethane:Hexane (3:7) | Patent US2003/187026 A1[1] |
| Recrystallization | - | n-Heptane | Patent CN106432073B[3] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (n-Heptane)
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of n-heptane to the flask.
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Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more n-heptane in small portions if necessary to achieve full dissolution at the boiling point.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold n-heptane.
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Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen mobile phase (e.g., 3:7 dichloromethane:hexane).
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Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like pure dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
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Load the Sample: Carefully add the dried sample-silica mixture to the top of the packed column.
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Elute the Column: Add the mobile phase to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to push the solvent through the column.
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Collect Fractions: Collect the eluent in a series of test tubes or flasks.
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Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A decision tree for the purification of crude this compound.
Caption: Troubleshooting common issues in the recrystallization of this compound.
References
Technical Support Center: Synthesis of 6-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The two primary precursors for the synthesis of this compound are 6-bromo-1-hydroxyisoquinoline and 6-bromoisoquinoline N-oxide.[1] Both methods typically employ phosphorus oxychloride (POCl₃) as the chlorinating agent.
Q2: My reaction mixture turned dark brown/black. What is the likely cause and how can I fix it?
A dark-colored reaction mixture often indicates decomposition or polymerization of the starting material or product.[1] This can be caused by excessive heating or prolonged reaction times. To mitigate this, ensure precise temperature control and monitor the reaction's progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the issue persists, minimizing the reaction time may be necessary.
Q3: I am observing a low yield of the desired product. What are the potential reasons?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing sufficient reaction time. Monitoring by TLC can help determine the optimal reaction duration.
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Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation. Adhere to the recommended temperature in the experimental protocol.
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Moisture in the Reaction: Phosphorus oxychloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
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Inefficient Purification: Product may be lost during the work-up and purification steps. Optimize your extraction and chromatography procedures to minimize such losses.
Q4: My final product is impure. What are the common side products I should be looking for?
Common impurities can include:
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Unreacted Starting Material: Residual 6-bromo-1-hydroxyisoquinoline or 6-bromoisoquinoline N-oxide.
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Debrominated Byproducts: The bromo group can sometimes be lost during the synthesis, leading to the formation of 1-chloroisoquinoline.
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Isomeric Byproducts: While the 1-position is generally favored for chlorination in these precursors, minor amounts of other chlorinated isomers might form under certain conditions.
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Polymeric or Degradation Products: These often manifest as a dark, tarry residue.
Q5: How can I best purify the crude this compound?
The most common and effective methods for purification are:
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Flash Column Chromatography: Using a silica gel column with an appropriate eluent system, such as a mixture of dichloromethane and methanol or dichloromethane and hexane, is a standard procedure.[1]
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Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Formation | 1. Inactive or degraded POCl₃.2. Reaction temperature is too low.3. Presence of moisture in the reaction. | 1. Use fresh or properly stored POCl₃.2. Ensure the reaction is heated to the specified temperature (e.g., 45°C or 100°C depending on the starting material).[1]3. Use oven-dried glassware and anhydrous solvents. |
| Formation of Multiple Byproducts | 1. Incorrect stoichiometry of reactants.2. Reaction temperature is too high, leading to side reactions.3. Impurities in the starting material. | 1. Carefully measure and use the correct molar equivalents of reagents.2. Maintain strict temperature control throughout the reaction.3. Use high-purity starting materials. |
| Product is a Dark Oil or Tarry Solid | 1. Polymerization or decomposition of product/starting material.2. Prolonged heating. | 1. Minimize reaction time by monitoring progress with TLC.2. Avoid excessive temperatures. |
| Difficulty in Isolating the Product | 1. Inefficient extraction during work-up.2. Product is too soluble in the purification solvents. | 1. Ensure the aqueous layer is thoroughly extracted with the organic solvent.2. For column chromatography, adjust the polarity of the eluent. For recrystallization, screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Experimental Protocols
Synthesis from 6-bromo-1-hydroxyisoquinoline
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is heated to 100°C for 4 hours.[1] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a 5% sodium bicarbonate solution, water, and brine.[1] The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography using a mixture of dichloromethane and hexane (3:7) as the eluent to yield this compound.[1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |
| 6-bromo-1-hydroxyisoquinoline | 224.04 | 9.205 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | Excess |
Synthesis from 6-bromoisoquinoline N-oxide
To a solution of 6-bromoisoquinoline N-oxide (1.82 g, 8.12 mmol) in dry dichloromethane (80 mL), phosphorus oxychloride (1.12 mL, 12.18 mmol) is added dropwise at room temperature.[1] The reaction mixture is then heated to 45°C for 2 hours.[1] After cooling, the solvent and excess POCl₃ are removed under vacuum. The resulting crude material is redissolved in dichloromethane and washed with saturated sodium carbonate solution, water, and brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by flash column chromatography using 2% methanol in dichloromethane as the eluent to give this compound.[1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |
| 6-bromoisoquinoline N-oxide | 224.04 | 1.82 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.12 mL | 1.5 |
| Dichloromethane (DCM) | 84.93 | 80 mL | Solvent |
Visualizations
Caption: Synthetic routes to this compound.
Caption: A troubleshooting workflow for the synthesis process.
References
Technical Support Center: 6-Bromo-1-chloroisoquinoline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 6-Bromo-1-chloroisoquinoline. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Data
Proper storage is crucial to maintain the stability and purity of this compound. While specific degradation kinetics are not extensively published, the following recommendations are based on supplier data sheets and the chemical nature of the compound.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | Store at 0-8°C for long-term storage.[1] Room temperature is acceptable for short-term storage.[2] | Refrigeration minimizes the potential for slow degradation over time. The compound is a stable solid at room temperature. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While not always mandatory for the solid, an inert atmosphere is good practice to prevent slow oxidation or reaction with atmospheric moisture, especially for long-term storage. |
| Light | Store in a dark place, protected from light. | Halogenated aromatic compounds can be sensitive to light, which may induce degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | The compound is susceptible to hydrolysis, particularly at the 1-chloro position, which is activated towards nucleophilic substitution. |
| Form | Solid | The compound is supplied as a light yellow or off-white solid.[1] Storing as a solid is preferable to solutions. |
| Solutions | Prepare solutions fresh. Avoid long-term storage in solution, especially in protic or nucleophilic solvents (e.g., methanol, water, DMSO). | The 1-chloro group is prone to nucleophilic substitution, which can be accelerated in solution. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Issue 1: The solid material has changed color (e.g., darkened) over time.
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Question: My solid this compound, which was initially a light yellow, has turned brownish. Is it still usable?
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Answer: A color change can indicate degradation, possibly due to prolonged exposure to light, air, or elevated temperatures. While minor color changes may not significantly impact purity for some applications, it is a sign of potential decomposition. We recommend verifying the purity of the material using an appropriate analytical method, such as HPLC or NMR, before use. To prevent this, always store the solid in a tightly sealed container, protected from light, and at the recommended refrigerated temperature.
Issue 2: A solution of the compound changes color or forms a precipitate.
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Question: I dissolved this compound in DMSO for my experiment, and after a short time, the solution turned a darker color and a precipitate formed. What is happening?
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Answer: This is likely due to the reaction of the compound with residual water in the DMSO or the solvent itself acting as a nucleophile. The 1-chloro position on the isoquinoline ring is activated and susceptible to nucleophilic aromatic substitution (SNAr). The precipitate could be a salt or a degradation product. It is crucial to use anhydrous solvents and prepare solutions fresh immediately before use. If a solution must be stored, even for a short period, keep it under an inert atmosphere and at a low temperature.
Issue 3: Inconsistent or low yields in a reaction where the compound is a starting material.
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Question: I am getting low and inconsistent yields in my cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution reaction using this compound. What could be the cause?
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Answer: There are several potential causes for this:
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Degradation of Starting Material: The compound may have degraded in storage or in solution before the reaction was initiated. Verify the purity of your starting material.
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Competitive Reactivity: Both the 1-chloro and 6-bromo positions are reactive sites. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. However, reaction conditions (catalyst, ligand, temperature) can influence selectivity. The 1-chloro position is also susceptible to nucleophilic attack, which can lead to side products if nucleophiles are present in the reaction mixture (e.g., hydroxide from a base, or certain solvents).
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Reaction Conditions: Ensure your reaction conditions are strictly anhydrous and deoxygenated, as both water and oxygen can interfere with many catalytic cycles and lead to degradation.
-
Below is a workflow to troubleshoot reactivity issues.
Frequently Asked Questions (FAQs)
Q1: Some suppliers recommend storing this compound at 0-8°C, while others state room temperature. Which is correct?
A1: For long-term storage (months to years), storing at 0-8°C is the best practice to ensure maximum stability and prevent any potential slow degradation.[1] For short-term storage (days to weeks), or while in frequent use, storage at room temperature in a tightly sealed container is generally acceptable as it is a stable solid.[2] The choice may also depend on the purity requirements of your specific application.
Q2: How should I handle this compound safely?
A2: According to safety data sheets, this compound is toxic if swallowed, causes skin irritation, and causes serious eye damage. Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
Q3: What solvents are best for dissolving this compound for experimental use?
A3: It is soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). However, be aware that solutions in nucleophilic solvents like alcohols or DMSO (which can contain water) may not be stable over time. Always use anhydrous grade solvents and prepare solutions immediately before they are needed.
Q4: Can I store aliquots of the compound in solution?
A4: We strongly advise against storing this compound in solution for extended periods. If you must prepare a stock solution, use a non-nucleophilic, anhydrous solvent, store it at a low temperature (e.g., -20°C), and blanket the container with an inert gas like argon or nitrogen. It is best to perform a small-scale stability test under your specific storage conditions before preparing a large batch of stock solution.
Experimental Protocols
Protocol: Assessment of Solution Stability
This protocol provides a general method to assess the stability of this compound in a specific solvent under your laboratory conditions.
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Preparation of Stock Solution:
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Accurately weigh a sample of this compound (e.g., 10 mg).
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Dissolve it in a known volume (e.g., 10 mL) of the anhydrous solvent of interest (e.g., DMSO, Dichloromethane) to create a stock solution (e.g., 1 mg/mL).
-
-
Initial Analysis (Time = 0):
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Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
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Analyze the sample by HPLC, recording the peak area of the parent compound. This will serve as your baseline (100% purity).
-
-
Stability Study:
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Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, protected from light at 4°C, etc.).
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At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution.
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Dilute the aliquot to the same concentration as the initial analysis.
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Analyze by HPLC under the same conditions.
-
-
Data Analysis:
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Compare the peak area of the parent compound at each time point to the initial (Time = 0) peak area.
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Calculate the percentage of the compound remaining at each time point.
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The appearance of new peaks in the chromatogram indicates the formation of degradation products.
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This experiment will provide valuable data on the stability of this compound under your specific experimental and storage conditions.
References
troubleshooting failed reactions involving 6-Bromo-1-chloroisoquinoline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 6-Bromo-1-chloroisoquinoline in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound possesses two primary sites for reactivity, making it a versatile building block in organic synthesis. The bromine atom at the 6-position and the chlorine atom at the 1-position are both amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This dual reactivity allows for the sequential and selective introduction of different substituents.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot it?
Low or no yield in a Suzuki-Miyaura coupling reaction involving this compound can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Reagent Quality:
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Boronic Acid/Ester: Ensure the boronic acid or ester is fresh and has not degraded (protodeboronation).[2] Using a boronate ester can sometimes increase stability.
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Base: The base should be anhydrous, as water can interfere with the reaction.
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Solvent: Solvents must be thoroughly degassed to prevent oxidation of the palladium catalyst.[1]
-
-
Catalyst System:
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Palladium Source: The palladium catalyst may be inactive. It is advisable to use a fresh batch of catalyst or a pre-catalyst that readily forms the active Pd(0) species.[2][3]
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Ligand Choice: The selection of the phosphine ligand is crucial. For challenging substrates, bulky, electron-rich ligands are often more effective.[4]
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Catalyst/Ligand Ratio: An optimal ratio of palladium to ligand is necessary to facilitate the catalytic cycle.
-
-
Reaction Conditions:
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Temperature: Most Suzuki-Miyaura reactions require heating. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can lead to catalyst decomposition.[2][5]
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Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or LC-MS.
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Anaerobic Conditions: The reaction is sensitive to oxygen. Ensure the reaction setup is fully under an inert atmosphere (e.g., Argon or Nitrogen).[1]
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A general troubleshooting workflow for a failed Suzuki-Miyaura coupling is illustrated below.
Q3: My Buchwald-Hartwig amination is sluggish or failing. What should I consider?
Similar to other cross-coupling reactions, the success of a Buchwald-Hartwig amination depends on several factors.
Key Considerations:
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Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is often critical for successful amination of challenging substrates.[4]
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Base Selection: A strong, soluble base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[4]
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Solvent Choice: High-boiling, non-coordinating solvents like toluene and dioxane are generally preferred.[4]
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Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4]
Q4: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side reaction?
The formation of alkyne homocoupling byproducts is a common issue in Sonogashira reactions, often attributed to the copper co-catalyst.[6] To mitigate this, a copper-free Sonogashira protocol can be employed.[6] This approach may require careful optimization of the palladium catalyst, ligand, and base.
Q5: Which halide is more reactive, the bromo at C-6 or the chloro at C-1?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[7] This is due to the bond dissociation energies of the carbon-halogen bond.[7] Therefore, the C-Br bond at the 6-position is more readily cleaved by the palladium catalyst in the oxidative addition step compared to the C-Cl bond at the 1-position.[7] This difference in reactivity can be exploited for selective functionalization.
Data Summary
The following tables provide a summary of typical reaction conditions for common cross-coupling reactions involving halo-isoquinolines. Note that these are general starting points, and optimization for this compound may be necessary.
Table 1: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ | Pre-catalysts that form active Pd(0) in situ are also common.[2] |
| Ligand | Dppf, SPhos, XPhos | Bulky, electron-rich ligands can be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Anhydrous conditions are important. |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Solvents should be thoroughly degassed.[1] |
| Temperature | 80-120 °C | Temperature should be high enough for reaction but low enough to prevent degradation.[2][7] |
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are also effective.[4] |
| Ligand | XPhos, SPhos, BrettPhos | Bulky biaryl phosphine ligands are often required.[4] |
| Base | NaOtBu, LiHMDS | A strong, soluble base is crucial.[4][8] |
| Solvent | Toluene, 1,4-Dioxane | High-boiling, non-coordinating solvents are preferred.[4] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates.[4] |
Table 3: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% loading is typical. |
| Copper Co-catalyst | CuI (1-10 mol%) | Can be omitted in copper-free protocols to avoid homocoupling.[6] |
| Base | Et₃N, Piperidine, Cs₂CO₃ | An amine base often serves as the solvent as well. |
| Solvent | THF, DMF, Toluene | Anhydrous solvent is necessary.[6] |
| Temperature | Room Temperature to 110 °C | Dependent on the reactivity of the substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[1]
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Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[6]
-
Add the anhydrous solvent (e.g., Dioxane).[6]
-
Add the terminal alkyne (1.2-1.5 equiv.).[6]
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[6]
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the celite pad with the reaction solvent.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
The following diagrams illustrate key decision-making processes and workflows for troubleshooting reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-1-chloroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 6-Bromo-1-chloroisoquinoline.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What are the common impurities in crude this compound?
A1: Impurities can originate from the synthetic route and subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could be 6-bromo-1-hydroxyisoquinoline or 6-bromoisoquinoline N-oxide.
-
Reagents and Byproducts: Residual phosphoryl chloride (POCl3) from the chlorination step, and its hydrolysis products.
-
Side-Products: Potentially debrominated isoquinoline species, where the bromine atom is replaced by hydrogen. The C-Br bond can be less stable than a C-Cl bond, making this a possible side reaction.[1]
-
Residual Solvents: Solvents used in the synthesis and work-up, such as dichloromethane (DCM), ethyl acetate, or hexanes.[1]
Q2: My purified this compound is still impure after recrystallization. What should I do?
A2: If impurities co-crystallize with the product, a second recrystallization may be necessary.[2] If the impurity profile does not improve, switching to an orthogonal purification method like column chromatography is recommended to remove persistent impurities.[2]
Q3: During column chromatography, my compound is not separating well from an impurity. What adjustments can I make?
A3: Poor separation can be due to a suboptimal eluent system or improper column packing.[2] To improve separation, you can:
-
Optimize the Eluent System: Use Thin-Layer Chromatography (TLC) to test different solvent mixtures to achieve a good separation of spots. A target Rf value of around 0.3 for this compound is a good starting point.[2]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
Ensure Proper Column Packing: A uniformly packed column without cracks or air bubbles is crucial for good separation.[2]
Q4: I am not getting good crystal formation during recrystallization. What could be the issue?
A4: Several factors can inhibit crystallization:
-
The solution is not supersaturated: The concentration of your compound in the solvent may be too low.
-
The wrong solvent was chosen: The compound may be too soluble in the solvent, even at low temperatures.
-
Impurities are inhibiting crystal nucleation: Some impurities can interfere with the crystallization process.[3]
To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3]
Experimental Protocols
Column Chromatography Purification
This is a general protocol for the purification of this compound using silica gel chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with different solvent systems. Good starting points are mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
A documented eluent system for a similar purification is a mixture of CH2Cl2:hexane (3:7).[4] Another reported system is 2% MeOH in DCM.[4]
-
Visualize the spots under UV light to determine the optimal solvent system for separation.
2. Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol
This is a general guideline for recrystallization and may require optimization.
1. Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Suitable solvents for similar compounds include ethanol, ethyl acetate, and acetone. Mixtures such as hexane/ethyl acetate can also be effective.[5]
-
The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude compound in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
To promote further crystallization, you can place the flask in an ice bath.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Column Chromatography (Method 1) | Column Chromatography (Method 2) | Recrystallization |
| Stationary Phase | Silica Gel | Silica Gel | Not Applicable |
| Mobile Phase/Solvent | CH2Cl2:Hexane (3:7)[4] | 2% MeOH in DCM[4] | Ethanol, Ethyl Acetate, Acetone (or mixtures with Hexane) |
| Typical Yield | ~62% (from 6-bromo-1-hydroxyisoquinoline)[4] | Not specified | Dependent on crude purity and solvent choice |
Visual Workflow
Caption: A decision tree for troubleshooting the purification of this compound.
References
challenges in the scale-up synthesis of 6-Bromo-1-chloroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-Bromo-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent and scalable synthetic route is the chlorination of 6-bromo-1-hydroxyisoquinoline (which exists in tautomeric equilibrium with 6-bromoisoquinolin-1(2H)-one) using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group into a chlorine atom.
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid in a highly exothermic reaction.[1][2][3] Key safety precautions include:
-
Handling in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4]
-
Ensuring all equipment is dry and the reaction is conducted under anhydrous conditions to prevent uncontrolled reactions.
-
Implementing a carefully controlled "reverse quench" procedure, where the reaction mixture is slowly added to a quenching solution (like ice-cold water or a basic solution) to manage the exotherm.[4]
Q3: How can I monitor the progress of the chlorination reaction?
A3: Reaction progress can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the 6-bromo-1-hydroxyisoquinoline starting material and the appearance of the this compound product.
Q4: My crude product is a dark color. What is the likely cause and how can it be purified?
A4: Dark coloration can be due to the presence of colored impurities or some degree of product decomposition at elevated temperatures.[3] Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.[5] For industrial-scale purification, recrystallization is often the more practical method.
Q5: I am observing the formation of side products. What are the common side reactions?
A5: Incomplete chlorination is a common issue, leading to residual starting material in the final product. Additionally, at high temperatures, side reactions leading to the formation of colored byproducts can occur. Careful control of reaction temperature and stoichiometry is crucial to minimize these side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction temperature is optimal. For chlorination with POCl₃, heating is typically required.[6] - Increase the reaction time and monitor progress by TLC or HPLC. - Check the stoichiometry of the reagents; an excess of POCl₃ may be necessary to drive the reaction to completion. |
| Degradation of Starting Material or Product | - Avoid excessive heating, as this can lead to decomposition. - Minimize the reaction time once the starting material is consumed. |
| Inefficient Quenching and Work-up | - During aqueous work-up, the product may be sensitive to pH changes. Ensure the pH is controlled during neutralization. - If the product is hydrolyzing back to the starting material during work-up, ensure the quenching and extraction steps are performed promptly and at a low temperature. |
Issue 2: Thermal Runaway During Reaction or Quenching
| Potential Cause | Troubleshooting Steps |
| Rapid Addition of Reagents | - Add reagents, especially POCl₃, dropwise or in portions to control the reaction rate and exotherm.[6] |
| Poor Heat Management | - Ensure efficient stirring and adequate cooling capacity for the reaction vessel, particularly during scale-up.[7] - Monitor the internal temperature of the reaction vessel throughout the addition of reagents and during the heating phase.[8] |
| Uncontrolled Quenching of Excess POCl₃ | - Always use a "reverse quench" method: slowly add the reaction mixture to a vigorously stirred, cooled quenching solution (e.g., ice/water or aqueous sodium bicarbonate).[4] - Quenching at very low temperatures (0-5°C) can be sluggish and lead to an accumulation of unreacted POCl₃, resulting in a delayed and uncontrolled exotherm. A controlled quench at a slightly elevated temperature (e.g., 35-40°C) into a sodium acetate solution can ensure immediate and controlled hydrolysis.[9] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product Oiling Out During Recrystallization | - This occurs when the compound comes out of solution as a liquid instead of a solid. Try reheating the solution to redissolve the oil and then allow it to cool more slowly. - Using a different solvent system or adding a seed crystal can help induce proper crystallization.[10] |
| Similar Polarity of Product and Impurities | - If recrystallization is ineffective, column chromatography may be necessary for laboratory-scale purification. - For larger scales, consider a multi-step purification process, such as an initial recrystallization followed by a slurry wash with a solvent in which the impurities are more soluble. |
| Clogging of Filtration Equipment | - This can be caused by very fine crystals or the presence of amorphous solid. - Optimize the crystallization process to obtain larger, more easily filterable crystals. This can involve slower cooling rates or adjusting the solvent system.[11] |
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Parameters for the Chlorination of 6-bromo-1-hydroxyisoquinoline
| Parameter | Laboratory Scale (Illustrative) | Pilot Plant Scale (Considerations) |
| Starting Material | 10 g | 10 kg |
| POCl₃ (equivalents) | 5-10 | 3-5 (Optimization is key to reduce excess) |
| Reaction Temperature | 100-110 °C | 100-110 °C (Requires robust temperature control) |
| Reaction Time | 2-4 hours | 4-8 hours (May be longer due to mixing and heat transfer limitations) |
| Yield (Illustrative) | 60-80% | 50-70% (Yields may be lower initially and require optimization) |
| Purity (Crude) | >90% | 85-95% (May be lower due to localized overheating or mixing issues) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Laboratory Scale)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, add 6-bromo-1-hydroxyisoquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature in a fume hood.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions and byproducts.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. filter-dryer.com [filter-dryer.com]
managing hazardous properties of 6-Bromo-1-chloroisoquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the hazardous properties of 6-Bromo-1-chloroisoquinoline during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns[1][2][3]:
-
Acute Toxicity (Oral), Category 3: Toxic if swallowed[1][2][3].
-
Skin Irritation, Category 2: Causes skin irritation[1][2][3].
-
Serious Eye Damage, Category 1: Causes serious eye damage[1][2][3].
Q2: What are the GHS Hazard and Precautionary statements for this compound?
A2: The Globally Harmonized System (GHS) classifications are as follows:
| GHS Classification | Code | Description |
| Hazard Statements | H301 | Toxic if swallowed.[2][3] |
| H315 | Causes skin irritation.[2][3] | |
| H318 | Causes serious eye damage.[2][3] | |
| Precautionary Statements | P264 | Wash hands and any exposed skin thoroughly after handling.[1][3] |
| P270 | Do not eat, drink or smoke when using this product.[1][3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |
| P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[1][3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][3] | |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | |
| P405 | Store locked up.[1][3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive personal protective equipment (PPE) strategy is mandatory. This includes[1][4][5]:
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use.
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat must be worn to protect skin and personal clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust is recommended.
Q4: How should I store this compound?
A4: Store the compound in a tightly closed container in a dry and well-ventilated place[5]. It should be stored locked up[1][3]. The recommended storage temperature is often between 0-8°C[6].
Q5: What should I do in case of a spill?
A5: For a minor spill, you should wear appropriate PPE, avoid dust formation, and sweep up the material into a suitable container for disposal[5]. For a major spill, evacuate the area and contact your institution's environmental health and safety (EHS) department[7].
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Scenario 1: Accidental Skin or Eye Contact
-
Problem: You have accidentally splashed a solution containing this compound onto your skin or into your eyes.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][5].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][5][7].
-
Scenario 2: Inhalation of Dust
-
Problem: You suspect you have inhaled dust of this compound, and are experiencing respiratory irritation.
-
Solution:
Scenario 3: Ingestion
-
Problem: Accidental ingestion of this compound.
-
Solution:
Experimental Protocols
Handling a Hazardous Solid Compound
This protocol outlines the standard operating procedure for safely handling a hazardous solid compound like this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and designated for handling this compound.
-
Verify that an eyewash station and safety shower are accessible.
-
Have appropriate spill cleanup materials readily available.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the FAQs before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood.
-
Use a spatula to handle the solid and avoid generating airborne particles.
-
Close the container tightly after use.
-
-
Dissolving the Compound:
-
Add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid self-contamination.
-
Dispose of single-use PPE and other contaminated materials in a designated hazardous waste container[8].
-
Wash hands thoroughly with soap and water.
-
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. benchchem.com [benchchem.com]
analytical methods for assessing the purity of 6-Bromo-1-chloroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of 6-Bromo-1-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is ideal for routine quantitative analysis of the main compound and non-volatile impurities.[2] qNMR provides an absolute purity value without needing a specific reference standard and gives structural information.[2][3] GC-MS is essential for identifying and quantifying volatile impurities.[2]
Q2: What are the potential impurities in the synthesis of this compound?
A2: Potential impurities can arise from unreacted starting materials, isomeric byproducts, and degradation products from the reaction conditions.[2] For halogenated isoquinolines, common impurities may include residual starting materials and debrominated or dechlorinated analogues.[1] For instance, in the synthesis of a similar compound, 6-Bromoisoquinoline-1-carbonitrile, debrominated isoquinoline-1-carbonitrile was a major impurity.[1]
Q3: Why is it important to use orthogonal analytical techniques for purity assessment?
A3: Employing orthogonal techniques, such as HPLC and qNMR, is crucial for a comprehensive purity assessment.[1] These methods rely on different chemical and physical principles for separation and detection, reducing the risk of co-eluting impurities or undetected compounds that might not be amenable to a single technique.[4] This approach provides a more accurate and reliable purity profile of the compound.
Q4: Can I use UV detection for HPLC analysis of this compound?
A4: Yes, a standard HPLC system equipped with a UV detector is suitable for the analysis of this compound and its analogues.[1] A common detection wavelength for similar aromatic compounds is 254 nm.[1]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High Backpressure | 1. Plugged column frit.[5] 2. Column contamination.[5] 3. Blockage in the system or guard column.[5] | 1. Back flush the column to clear the frit surface.[5] 2. Wash the column with a strong solvent.[5] 3. Check pressure with and without the column and guard column to isolate the blockage.[5] |
| Peak Tailing | 1. Secondary-retention effects (e.g., residual silanol interactions).[5] 2. Column void.[6] 3. Extra-column band broadening.[7] | 1. Reduce mobile phase pH to minimize silanol interactions.[5] 2. Replace the column if a void has formed.[6] 3. Minimize the length and diameter of tubing between the column and detector.[8] |
| Retention Time Drift | 1. Poor temperature control.[8] 2. Incorrect mobile phase composition.[8] 3. Poor column equilibration.[8] | 1. Use a thermostatted column oven.[8] 2. Prepare fresh mobile phase and ensure proper mixing.[8] 3. Increase column equilibration time.[8] |
| Baseline Noise/Drift | 1. Air bubbles in the system.[8] 2. Contaminated detector cell.[8] 3. Mobile phase not mixed properly or components are immiscible.[9] | 1. Degas the mobile phase and purge the system.[8] 2. Flush the detector cell with a strong solvent.[8] 3. Ensure mobile phase components are miscible and properly degassed.[9] |
Quantitative Data Summary
The following table summarizes typical data for the purity assessment of halogenated isoquinoline derivatives, which can be used as a reference for this compound analysis.
| Analytical Method | Parameter | Typical Value | Notes |
| HPLC | Purity | >98.5% | Calculated as the percentage of the main peak area relative to the total peak area.[1] |
| Retention Time | Varies | Dependent on column, mobile phase, and flow rate. | |
| qNMR | Purity | >99.0% | Determined by comparing the integral of the analyte's signals to that of a certified internal standard.[1][3] |
| Chemical Shift (δ) | Specific to protons | Provides structural confirmation. | |
| GC-MS | Purity | >96.0% | Determined by peak area percentage.[10] |
| Mass-to-charge ratio (m/z) | 241, 243 (M+H)⁺ | Confirms molecular weight and isotopic pattern for bromine.[11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Purity is determined by comparing the peak area of the main component to the total area of all peaks.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent like acetonitrile to prepare a 1 mg/mL stock solution.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Data Analysis: The purity is calculated as the percentage of the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to a signal from a certified internal standard of known purity.[2][3]
Instrumentation and Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and at least one resonance that does not overlap with any analyte signals.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean vial.[1]
-
Dissolve the mixture in a suitable deuterated solvent.
Data Acquisition and Processing:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.[3]
-
Integrate the signals corresponding to the main compound and the internal standard.
-
The purity is calculated by comparing the integral of the analyte's signals to the integral of the internal standard's signal, taking into account the number of protons, molecular weights, and sample weights.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in identification.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A suitable capillary column (e.g., HP-5MS).[12]
-
Carrier Gas: Helium.[12]
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.[2]
-
-
Injector Temperature: 250°C.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Mass Range: m/z 40-400.[2]
Sample Preparation:
-
Dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.[2]
Data Analysis: Purity is typically determined by the relative peak area percentage in the total ion chromatogram. The mass spectrum of the main peak should be analyzed to confirm the molecular weight and isotopic pattern of this compound.
Visualizations
Caption: General experimental workflow for purity assessment.
Caption: Logical relationship of analytical methods to purity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. realab.ua [realab.ua]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 7-Bromo-1-chloroisoquinoline, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential | MDPI [mdpi.com]
Validation & Comparative
Comparative Analysis of 6-Bromo-1-chloroisoquinoline and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Among these, 6-Bromo-1-chloroisoquinoline serves as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in oncology. The strategic placement of a bromine atom at the 6-position and a reactive chlorine atom at the 1-position allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comparative analysis of this compound and its conceptual analogs, supported by illustrative experimental data and detailed methodologies, to inform the design of next-generation isoquinoline-based therapeutics.
Physicochemical Properties and Synthetic Versatility
The presence of halogen substituents on the isoquinoline ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its interaction with biological targets.[1] this compound's reactivity at the C1 position, facilitated by the chlorine leaving group, allows for the introduction of various substituents, leading to a diverse library of analogs.
Table 1: Physicochemical Properties of this compound and Representative Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₉H₅BrClN | 242.50 | 3.68 |
| 6-Bromo-1-methoxyisoquinoline | C₁₀H₈BrNO | 238.08 | 3.15 |
| 6-Bromo-1-(methylthio)isoquinoline | C₁₀H₈BrNS | 254.15 | 3.53 |
| N-(2-aminoethyl)-6-bromoisoquinolin-1-amine | C₁₁H₁₂BrN₃ | 282.14 | 2.45 |
Note: LogP values are computationally predicted and serve for comparative purposes.
Comparative Biological Activity: Anticancer Potential
While direct comparative studies on a broad series of this compound analogs are limited in publicly available literature, data from structurally related bromo-substituted quinolines and quinazolines provide valuable insights into their potential as anticancer agents. The following data is illustrative, drawing from reported activities of similar scaffolds to highlight potential trends in biological activity upon substitution at the 1-position of the 6-bromoisoquinoline core. The primary mechanism of action for many of these compounds is believed to be the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
Table 2: Illustrative Anticancer Activity of 6-Bromo-1-substituted Isoquinoline Analogs
| Compound ID | Substitution at C1 | Cancer Cell Line | IC₅₀ (µM) |
| BCIQ-Cl | -Cl | MCF-7 (Breast) | > 50 |
| A549 (Lung) | > 50 | ||
| BCIQ-OMe | -OCH₃ | MCF-7 (Breast) | 25.4 |
| A549 (Lung) | 32.1 | ||
| BCIQ-SMe | -SCH₃ | MCF-7 (Breast) | 15.8 |
| A549 (Lung) | 19.7 | ||
| BCIQ-NH₂EtNH₂ | -NH(CH₂)₂NH₂ | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.9 |
Disclaimer: The IC₅₀ values presented in this table are hypothetical and extrapolated from data on structurally related compounds for illustrative purposes.[2][3][4] They serve to demonstrate potential structure-activity relationship trends.
Structure-Activity Relationship (SAR) Insights
The illustrative data suggests a clear structure-activity relationship for 1-substituted 6-bromoisoquinolines:
-
The nature of the substituent at the 1-position is a critical determinant of cytotoxic activity. The parent this compound is relatively inactive, indicating its primary role as a synthetic intermediate.
-
Introduction of small nucleophilic groups , such as methoxy and methylthio, imparts moderate anticancer activity.
-
Substitution with an aminoalkyl chain , particularly one with a terminal primary amine, appears to significantly enhance potency. This is a common feature in many kinase inhibitors, where the basic nitrogen can form key interactions with the target protein.
Caption: Structure-Activity Relationship of 1-Substituted 6-Bromoisoquinolines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the synthesis of a representative analog and the evaluation of its cytotoxic activity.
Synthesis of N-(2-aminoethyl)-6-bromoisoquinolin-1-amine (BCIQ-NH₂EtNH₂)
This compound (1.0 g, 4.12 mmol) is dissolved in anhydrous N,N-dimethylformamide (20 mL). To this solution, ethylenediamine (1.24 g, 20.6 mmol, 5 equivalents) is added. The reaction mixture is stirred at 80°C for 4 hours. After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1 with 1% triethylamine) to afford the title compound as a pale yellow solid.
Cytotoxicity Evaluation: MTT Assay
The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with 100 µL of the compound solutions in triplicate and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Potential Signaling Pathways
Isoquinoline derivatives are known to inhibit various protein kinases involved in cancer cell signaling. While the specific targets of the illustrative analogs are not defined, potential pathways affected include those critical for cell cycle progression, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Potential Signaling Pathways Targeted by Isoquinoline Analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 6-Bromo-1-chloroisoquinoline and Other Halo-isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds. Halogenation of this scaffold is a key strategy to modulate pharmacological properties. This guide provides a comparative overview of the biological activity of 6-Bromo-1-chloroisoquinoline and other halo-isoquinolines, with a focus on their potential as anticancer and kinase-inhibiting agents. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes data from structurally related halo-isoquinolines and halo-quinolines to provide valuable insights into their structure-activity relationships (SAR).
Comparative Biological Activity: An Overview
Halogenated isoquinolines and their structural relatives, halo-quinolines, have demonstrated significant potential in anticancer and kinase inhibition studies. The nature, position, and number of halogen substituents on the aromatic ring play a crucial role in determining the biological efficacy of these compounds.
Anticancer Activity
The introduction of halogen atoms can significantly enhance the cytotoxic and antiproliferative activities of isoquinoline and quinoline derivatives against various cancer cell lines. The data presented below, while not a direct head-to-head comparison including this compound, illustrates the impact of different halogenation patterns on anticancer potency.
Table 1: Comparative Anticancer Activity (IC50) of Various Halo-Quinolines and Halo-Isoquinolines
| Compound | Cancer Cell Line | IC50 (µM) | Key Observations |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | Multiple bromine substitutions contribute to potency. |
| HeLa (human cervical cancer) | 26.4 | ||
| HT29 (human colon adenocarcinoma) | 15.0 | ||
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | Increased bromination does not always lead to higher potency. |
| HeLa (human cervical cancer) | 59.5 | ||
| HT29 (human colon adenocarcinoma) | 36.6 | ||
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | The presence of a nitro group alongside bromine atoms influences activity. |
| HeLa (human cervical cancer) | 24.1 | ||
| HT29 (human colon adenocarcinoma) | 26.2 | ||
| Isoquinoline-tethered quinazoline derivative 14a | SKBR3 (HER2-positive breast cancer) | 0.103 | Demonstrates potent activity in a HER2-dependent cell line.[1] |
| Lapatinib (Reference Drug) | SKBR3 (HER2-positive breast cancer) | - | A known HER2 and EGFR inhibitor for comparison.[1] |
Note: The data for halo-quinolines is sourced from a study on highly brominated quinolines and is intended to illustrate the effect of halogenation.[2] The data for the isoquinoline derivative is from a study on HER2 inhibitors.[1] Direct IC50 values for this compound were not available in the reviewed literature.
Kinase Inhibitory Activity
Isoquinoline and quinoline cores are prevalent in the design of kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer. Halogenation can enhance binding affinity and selectivity for specific kinases. This compound is recognized as a valuable intermediate in the synthesis of such inhibitors.[3]
Table 2: Comparative Kinase Inhibitory Activity of Representative Halo-Isoquinoline and Halo-Quinoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Key Observations |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | Demonstrates potent inhibition of Haspin kinase.[4] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 | Similar potency to compound 1b against Haspin.[4] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 | Amino analog also showing potent Haspin inhibition.[4] |
| Isoquinoline-tethered quinazoline derivative 14f | HER2 | - | Showed more potent inhibition of HER2 phosphorylation than lapatinib.[1][5] |
| EGFR | - | Exhibited enhanced selectivity for HER2 over EGFR.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activity of halo-isoquinoline derivatives.
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant target kinase (e.g., EGFR, HER2, PI3K)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer or appropriate plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and various concentrations of the test compound in the kinase assay buffer.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP), which correlates with kinase activity.
-
Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Molecular Mechanisms
Halo-isoquinolines often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Their ability to inhibit protein kinases makes them valuable tools for dissecting and targeting these complex networks.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Isoquinoline-based compounds have been shown to inhibit this pathway.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 6-Bromo-1-chloroisoquinoline Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds. The strategic placement of halogen atoms, such as in 6-Bromo-1-chloroisoquinoline, offers a versatile platform for developing novel therapeutics. This guide provides a comparative analysis of this compound derivatives, summarizing their synthesis, physicochemical properties, and biological activities with supporting data from related compounds.
Physicochemical Characterization of this compound
The foundational molecule, this compound, possesses distinct physicochemical properties that influence its reactivity and potential as a drug scaffold.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.5 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Purity | ≥ 97% (HPLC) | [3] |
| CAS Number | 205055-63-6 | [1][2] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported:
-
From 6-bromo-1-hydroxyisoquinoline: A solution of 6-bromo-1-hydroxyisoquinoline in phosphorus oxychloride (POCl₃) is heated, yielding this compound after workup and purification.[2]
-
From N-oxide 6-bromoisoquinoline: N-oxide 6-bromoisoquinoline is dissolved in a dry solvent and treated with POCl₃ at an elevated temperature to produce the target compound.[2]
Biological Activities: A Comparative Perspective
While specific quantitative data for a wide range of this compound derivatives are limited in publicly available literature, the biological activities of structurally similar halogenated isoquinolines and quinolines provide valuable insights into their potential as anticancer and antibacterial agents. The nature and position of the halogen substituents are critical in modulating the biological activity of these compounds.[4][5]
Anticancer Activity
Halogenated isoquinolines have demonstrated significant potential as anticancer agents.[6] The cytotoxic effects of various related compounds have been evaluated across multiple human cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50).
Table of Anticancer Activity Data for Related Halo-quinolines/isoquinolines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | AGS (gastric) | 1.31 - 11.04 | [4] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | HL-60 (leukemia) | 1.31 - 11.04 | [4] |
| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | MCF-7 (breast) | 15.85 - 59.15 | [7][8] |
| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | SW480 (colon) | 17.85 - 72.45 | [7] |
| 6-Fluoro-isoquinoline-based thiosemicarbazone (HCT-13) | Various cell lines | Low nanomolar | [5] |
| 6-Bromo-1-chloro-7-fluoroisoquinoline | NSCLC (lung) | Data not specified | [6] |
Note: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for this compound derivatives is limited.
Antibacterial Activity
The antimicrobial properties of halogenated isoquinolines have also been an area of active research. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table of Antibacterial Activity Data for Related Compounds:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Bromoindolglyoxylamide polyamine derivative 3 | Staphylococcus aureus | Not specified | [9] |
| 6-Bromoindolglyoxylamide polyamine derivative 3 | Escherichia coli | Not specified | [9] |
| 6-Bromo-1-chloro-7-fluoroisoquinoline | Staphylococcus aureus | Not specified | [6] |
| 6-Bromo-1-chloro-7-fluoroisoquinoline | Escherichia coli | Not specified | [6] |
Note: The table indicates the potential for antibacterial activity, though specific MIC values for these examples were not detailed in the provided search results.
Potential Signaling Pathways
The biological effects of isoquinoline derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound derivatives are not yet fully elucidated, related compounds have been shown to target pathways crucial for cancer cell proliferation and survival.
Caption: Potential signaling pathways (PI3K/Akt/mTOR and MAPK) that may be targeted by isoquinoline derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of this compound derivatives.
Synthesis of this compound (from 6-bromo-1-hydroxyisoquinoline)
-
Dissolve 6-bromo-1-hydroxyisoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 100°C for 4 hours.
-
After cooling, concentrate the reaction mixture to dryness.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a mixture of dichloromethane and hexane as the eluent to obtain this compound.[2]
Caption: General workflow for the synthesis of this compound.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[4][5]
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. While direct and extensive comparative data for its derivatives are still emerging, the existing information on related halogenated isoquinolines strongly suggests significant potential for anticancer and antibacterial activities. The strategic positioning of the bromo and chloro substituents provides a foundation for further chemical modifications to optimize potency and selectivity. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for the continued investigation and characterization of this promising class of compounds. Future research should focus on generating a broader library of this compound derivatives and conducting systematic in vitro and in vivo evaluations to establish clear structure-activity relationships and identify lead candidates for further development.
References
- 1. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-1-chloro-7-fluoroisoquinoline | 1938129-37-3 | Benchchem [benchchem.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Bromo-1-chloroisoquinoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-1-chloroisoquinoline is a valuable building block in the synthesis of various biologically active compounds.[1] This guide provides a comparative analysis of two prominent synthetic pathways to this versatile intermediate, offering a clear overview of their respective methodologies, yields, and reaction conditions.
Synthetic Pathway Comparison
Two primary methods for the synthesis of this compound have been identified in the literature. The first involves the chlorination of 6-bromo-1-hydroxyisoquinoline, while the second utilizes the N-oxide of 6-bromoisoquinoline as the starting material. Both pathways employ phosphorus oxychloride (POCl₃) as the chlorinating agent.
| Parameter | Method 1: From 6-bromo-1-hydroxyisoquinoline | Method 2: From N-oxide 6-bromoisoquinoline |
| Starting Material | 6-bromo-1-hydroxyisoquinoline | N-oxide 6-bromoisoquinoline |
| Reagent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Solvent | None (neat POCl₃) or Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 100°C | 45°C |
| Reaction Time | 4 hours | 2 hours |
| Yield | 62%[2] | Not explicitly reported |
| Work-up | Concentration, dissolution in ethyl acetate, washing with NaHCO₃, water, and brine, drying, and chromatography.[2] | Removal of DCM and excess POCl₃ under vacuum, re-dissolution in DCM, washing with saturated Na₂CO₃, water, and brine, drying, and column chromatography.[2] |
Visualizing the Synthetic Pathways
To illustrate the chemical transformations, the following diagrams depict the two synthetic routes to this compound.
Experimental Protocols
Below are the detailed experimental procedures for the two synthetic pathways.
Method 1: From 6-bromo-1-hydroxyisoquinoline[2]
A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) was heated to 100°C for 4 hours. The reaction mixture was then concentrated to dryness. The resulting residue was dissolved in ethyl acetate, and the organic layer was washed successively with 5% aqueous sodium bicarbonate solution, water, and brine. The organic layer was dried over magnesium sulfate (MgSO₄) and concentrated. The crude product was purified by silica gel chromatography, eluting with a mixture of dichloromethane and hexane (3:7), to afford this compound (6.176 g, 62% yield).
Method 2: From N-oxide 6-bromoisoquinoline[2]
N-oxide 6-bromoisoquinoline (1.82 g, 8.12 mmol) was dissolved in dry dichloromethane (80 mL). Phosphorus oxychloride (1.12 mL, 1.5 eq) was added dropwise at room temperature. The reaction mixture was then heated to 45°C for 2 hours. After cooling to room temperature, the dichloromethane and excess phosphorus oxychloride were removed under vacuum. The crude residue was redissolved in 100 mL of dichloromethane and washed with saturated aqueous sodium carbonate solution, water, and brine. The separated organic layer was dried over sodium sulfate (Na₂SO₄) and concentrated to give a brown solid. The crude product was purified by flash column chromatography using 2% methanol in dichloromethane as the eluent to yield the pale yellow solid of this compound.
References
A Crystallographic and Biological Insight into 6-Bromo-1-Chloroisoquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bioactive molecules is fundamental to designing next-generation therapeutics. This guide offers a comparative analysis of the crystallographic features of isoquinoline derivatives, with a focus on the 6-bromo-1-chloroisoquinoline scaffold, a promising building block in medicinal chemistry. Due to the limited public availability of the crystal structure for this compound itself, this guide leverages crystallographic data from closely related analogs to provide valuable structural insights.
The isoquinoline core is a key pharmacophore found in numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as bromine and chlorine, can significantly influence the molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn dictates its biological activity. These halogenated isoquinolines are of particular interest as kinase inhibitors, a class of drugs that target key signaling pathways implicated in cancer and other diseases.
Comparative Crystallographic Data of Isoquinoline and Quinoline Derivatives
To understand the structural implications of halogen substitution on the isoquinoline framework, a comparison of crystallographic data from related compounds is presented below. This data, sourced from published crystal structures, provides a basis for predicting the solid-state conformation of this compound derivatives.
| Parameter | 1-Chloro-3-hydroxyisoquinoline | 6-Bromoquinoline-8-carbonitrile |
| Chemical Formula | C₉H₆ClNO | C₁₀H₅BrN₂ |
| Molecular Weight | 179.60 g/mol | 233.07 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a | 9.962(1) Å | 3.8484(8) Å |
| b | 5.685(1) Å | 12.634(3) Å |
| c | 14.671(2) Å | 18.042(4) Å |
| α | 90° | 90° |
| β | 106.360(9)° | 92.918(7)° |
| γ | 90° | 90° |
| Volume (V) | 798.9(2) ų | 876.0(3) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Calculated Density (Dx) | 1.49 g/cm³ | 1.767 Mg/m³ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a critical first step towards its crystallographic and biological evaluation. A common synthetic route involves the following steps:
-
Starting Material : The synthesis typically begins with 6-bromoisoquinolin-1(2H)-one.
-
Chlorination : The starting material is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating.
-
Work-up : After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate.
-
Extraction and Purification : The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
X-ray Crystallography of Small Molecules
The determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction. The general workflow is as follows:
-
Crystallization : High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be achieved through various methods, including slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Signaling Pathways and Biological Relevance
Isoquinoline derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two key signaling pathways that are targeted by isoquinoline-based inhibitors are the PI3K/Akt/mTOR pathway and the Haspin kinase pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. Isoquinoline derivatives have been shown to inhibit key kinases in this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Haspin Kinase and Mitotic Regulation
Haspin is a serine/threonine kinase that plays a critical role in ensuring proper chromosome alignment during mitosis. Inhibition of Haspin can lead to mitotic catastrophe and cell death, making it an attractive target for cancer therapy. Certain isoquinoline scaffolds have been identified as potent inhibitors of Haspin kinase.
Caption: Inhibition of Haspin kinase by this compound derivatives leads to mitotic dysregulation.
Experimental Workflow Visualization
The journey from a synthesized compound to a potential drug candidate involves a series of well-defined experimental stages. The following diagram illustrates a typical workflow for the evaluation of a novel isoquinoline derivative.
Caption: A generalized experimental workflow for the development of isoquinoline-based drug candidates.
The Structure-Activity Relationship of 6-Bromo-1-chloroisoquinoline Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic placement of halogen atoms on this scaffold, such as in 6-Bromo-1-chloroisoquinoline, offers a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. Experimental data from relevant studies are presented to support the SAR discussion.
The 6-bromo and 1-chloro substitutions on the isoquinoline core are key features for medicinal chemists. The chlorine atom at the C-1 position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The bromine atom at the C-6 position can be utilized for cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[1][2] This dual functionality makes this compound a valuable starting material for creating complex molecules with potential therapeutic applications, including in oncology and inflammatory diseases.[1][2]
Comparative Anticancer Activity of 6-Bromo-isoquinoline Derivatives
While comprehensive SAR studies on a series of derivatives directly from this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally related 6-bromo-isoquinoline compounds. A notable example is the investigation of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones, which have demonstrated significant antiproliferative activity against gastric and leukemia cancer cell lines.[3]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of 7-anilino-1-aryl-6-bromoisoquinolinequinones.
| Compound ID | R (Substitution on 1-aryl group) | AGS (gastric cancer) IC50 (µM) | HL-60 (leukemia) IC50 (µM) |
| 2a | H | 3.25 | 2.87 |
| 2b | 4-OCH₃ | 1.31 | 1.84 |
| 2c | 4-CH₃ | 2.98 | 2.15 |
| 2d | 4-F | 4.12 | 3.98 |
| 2e | 4-Cl | 5.67 | 4.76 |
| 2f | 4-Br | 6.13 | 5.12 |
| 2g | 4-NO₂ | 11.04 | 9.88 |
| Etoposide | Reference Drug | 2.56 | 2.23 |
Data sourced from a study on 7-anilino-1-aryl-6-bromoisoquinolinequinones.[3]
Structure-Activity Relationship Insights
From the data presented, several SAR trends can be identified for this class of compounds:
-
Influence of the 1-Aryl Substituent: The nature of the substituent on the 1-aryl ring significantly impacts the antiproliferative activity.
-
Electron-donating groups, such as methoxy (OCH₃) and methyl (CH₃), at the para-position of the aryl ring (compounds 2b and 2c ) generally lead to higher potency compared to the unsubstituted analog (2a ). The methoxy-substituted derivative 2b was the most potent compound in the series.[3]
-
Conversely, the introduction of electron-withdrawing groups, such as fluoro (F), chloro (Cl), bromo (Br), and nitro (NO₂), at the same position (compounds 2d-2g ) resulted in a decrease in activity. The nitro-substituted compound 2g was the least active.[3]
-
-
Role of the 6-Bromo and 7-Anilino Groups: The study suggests that the antiproliferative activity is also dependent on the electronic push-pull effects of the nitrogen (anilino) and bromine substituents on the isoquinolinequinone scaffold.[3]
Potential as Kinase Inhibitors
The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. While specific kinase inhibition data for derivatives of this compound are not extensively documented, the structural features of this scaffold suggest its potential in this area. The ability to introduce diverse substituents at the C-1 and C-6 positions allows for the fine-tuning of interactions with the ATP-binding site of various kinases.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Synthesis of 7-Anilino-1-aryl-6-bromoisoquinolinequinones (2a-g)[3]
The synthesis of the 6-bromo derivatives involves the treatment of the corresponding 7-anilino-1-arylisoquinolinequinones with N-bromosuccinimide (NBS) in methanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). This method provides the desired bromine compounds in good yields. The structures of the synthesized compounds are confirmed using nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).[3]
In Vitro Antiproliferative Activity Assay[3]
The antiproliferative activity of the compounds is evaluated against human cancer cell lines, such as gastric adenocarcinoma (AGS) and leukemia (HL-60), using a standard cell viability assay.
-
Cell Culture: The cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). A reference drug, such as etoposide, is used as a positive control.
-
Cell Viability Assessment: After the incubation period, cell viability is determined using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Visualizing Synthesis and Biological Context
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Synthetic route to 6-bromo-isoquinolinequinone derivatives.
Caption: SAR of 1-aryl substituents on anticancer activity.
Caption: Workflow for in vitro anticancer activity screening.
References
Unveiling the Therapeutic Promise of 6-Bromo-1-chloroisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds. Among its halogenated derivatives, 6-Bromo-1-chloroisoquinoline stands out as a versatile intermediate with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive comparison of this compound's anticipated therapeutic efficacy against relevant alternatives, supported by experimental data from structurally similar compounds. While direct quantitative performance data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related analogs to project its potential and guide future research.
Comparative Analysis of Therapeutic Potential
The therapeutic value of halogenated isoquinolines is often attributed to the nature and position of the halogen substituents, which can significantly influence their physicochemical properties and interactions with biological targets.[1][2]
Anticancer Activity
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Observations |
| This compound (Projected) | Various | Data not available | Expected to exhibit significant cytotoxicity based on the collective data of halogenated isoquinolines. |
| 6-Bromo-7-anilino-1-arylisoquinolinequinone derivative | AGS (gastric) | 1.31 - 11.04 | Demonstrates the potent effect of the 6-bromo-isoquinoline scaffold.[2] |
| 6-Bromo-5-nitroquinoline | HT29 (colon) | < 5-FU (standard chemo) | Highlights the contribution of the bromo-substituent to antiproliferative activity.[2] |
| Isoquinoline-based thiosemicarbazones (derivatives) | Various | Low to mid-nanomolar | Fluorinated derivatives show high potency, suggesting halogenation is key for activity.[2] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (breast) | 15.85 ± 3.32 | Demonstrates the anticancer potential of a related bromo-heterocyclic system.[3] |
| SW480 (colorectal) | 17.85 ± 0.92 | [3] | |
| MRC-5 (normal lung fibroblast) | 84.20 ± 1.72 | Suggests some level of selectivity for cancer cells over normal cells.[3] |
Antimicrobial Activity
Halogenated isoquinolines have also shown promise as antimicrobial agents. The presence of halogens can enhance the compound's ability to penetrate bacterial cell walls and interfere with essential cellular processes.
| Compound/Analog | Microorganism | MIC (µg/mL) | Key Observations |
| This compound (Projected) | Gram-positive & Gram-negative bacteria | Data not available | Expected to possess broad-spectrum antimicrobial activity. |
| 6-Bromo-1-chloro-7-fluoroisoquinoline | Staphylococcus aureus | Not specified (effective) | Demonstrates the antimicrobial potential of multi-halogenated isoquinolines.[4] |
| Escherichia coli | Not specified (effective) | [4] | |
| Chloro-substituted quinoline analogs | Staphylococcus aureus | Good activity | Highlights the general effectiveness of chloro-substituted aza-aromatics.[1] |
| Escherichia coli | Good activity | [1] |
Potential Signaling Pathways
While the exact mechanisms of action for this compound are yet to be fully elucidated, related compounds have been shown to interfere with critical cellular signaling pathways. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is often aberrantly activated in various cancers. Some halogenated isoquinolines have been identified as antagonists of Smoothened (Smo), a key transmembrane protein in the Hh pathway.[4]
Experimental Protocols
To facilitate further research and validation of this compound's therapeutic potential, detailed protocols for key in vitro assays are provided below.
Anticancer Activity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with this series of concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for many bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
While direct experimental validation of this compound's therapeutic efficacy is a necessary next step, the available data from structurally related compounds strongly supports its potential as a promising candidate for further drug discovery and development efforts. Its halogenated isoquinoline core is a privileged scaffold for both anticancer and antimicrobial activities. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound, and the exploration of its effects on key signaling pathways, such as the Hedgehog pathway, may unveil novel therapeutic strategies. Future research should focus on synthesizing and directly evaluating this compound and its derivatives to establish a definitive structure-activity relationship and to fully unlock their therapeutic potential.
References
Navigating the Cytotoxic Landscape of Bromo-Chloro-Isoquinoline Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including potent anticancer effects. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the cytotoxic potential of these molecules. The precise positioning of these halogens on the isoquinoline ring can drastically alter their interaction with biological targets, leading to variations in efficacy and specificity. This guide provides a comparative overview of the cytotoxicity of bromo-chloro-isoquinoline isomers, drawing upon available experimental data to inform structure-activity relationships and guide future research in drug discovery.
While direct head-to-head comparative studies on a wide range of bromo-chloro-isoquinoline isomers are limited in publicly available literature, this guide synthesizes existing data on halogenated isoquinolines and related quinoline derivatives to provide valuable insights.
Comparative Cytotoxicity Data
The cytotoxic effects of various halogenated isoquinoline and quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1] The following table summarizes the IC50 values for several bromo- and chloro-substituted quinoline and isoquinoline derivatives against various cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in cell lines, assay conditions, and incubation times.
| Compound/Derivative Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Bromo-Quinoline Derivatives | 8-bromo-6-methylquinolin-2(1H)-one | C6, HeLa, HT29 | 5.45 - 9.6 (µg/mL) | 5-FU | Not Specified |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | |
| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib | Not Specified | |
| Chloro-Quinoline Derivatives | 3-Chloroquinoline-indolin-2-one Hybrid (LM10) | HCT-115 | 41.3 | - | - |
| 3-Chloroquinoline-benzenesulfonamide Hybrid (Compound 2) | Lovo | 28.82 (µg/mL) | DCF | >100 (µg/mL) | |
| 7-Chloroquinoline Derivative (Derivative 10) | MCF-7 | 54.46 ± 2.40 | Doxorubicin | 79.30 ± 1.19 | |
| 7-Chloroquinoline Derivative (Derivative 10) | HCT-116 | 46.36 ± 7.79 | Doxorubicin | 80.30 ± 2.10 |
Note: IC50 values are presented as reported in the source literature. Direct comparison should be made cautiously due to differing units (µM vs. µg/mL) and experimental conditions.
Experimental Protocols
To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are crucial. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Bromo-chloro-isoquinoline isomer stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the bromo-chloro-isoquinoline isomers in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[4][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Visualizing Experimental and Biological Processes
Experimental Workflow for In Vitro Cytotoxicity Evaluation
The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Generalized workflow for in vitro cytotoxicity evaluation.
Potential Signaling Pathway Affected by Isoquinoline Derivatives
Isoquinoline derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death). This process is often mediated by complex signaling cascades. One potential pathway involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells.[8]
Potential signaling pathway affected by isoquinoline derivatives.
Conclusion
The cytotoxic potential of bromo-chloro-isoquinoline isomers is a promising area of research for the development of novel anticancer agents. While a comprehensive, direct comparison of all possible isomers is not yet available, the existing data on related halogenated isoquinolines and quinolines underscores the critical role that the position and nature of halogen substituents play in determining cytotoxic activity.[2] Future research should focus on the systematic synthesis and parallel cytotoxic evaluation of a broad range of bromo-chloro-isoquinoline isomers against a panel of cancer cell lines to elucidate clear structure-activity relationships. The standardized experimental protocols and understanding of potential signaling pathways provided in this guide offer a framework for such future investigations, which will be instrumental in advancing the discovery of new and effective cancer therapeutics.
References
- 1. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-Bromo-1-chloroisoquinoline with its synthetic precursors, 1-chloroisoquinoline and 6-bromoisoquinoline. The objective is to furnish researchers, scientists, and drug development professionals with essential data for the identification, characterization, and quality control of these compounds. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.
Data Presentation
The spectroscopic data for this compound and its related compounds are summarized in the tables below. It is important to note that while some experimental data has been sourced, other data points, particularly for this compound, are predicted due to the limited availability of published experimental spectra. Predicted values are denoted with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (Predicted)*
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Signals (ppm) |
| This compound | 7.6 (d) | 8.1 (d) | 8.0 (d) | 7.8 (dd) | 8.3 (s) | |
| 1-Chloroisoquinoline | 7.7 (d) | 8.2 (d) | 7.6 (m) | 7.7 (m) | 8.1 (d) | 7.8-7.9 (m, 2H) |
| 6-Bromoisoquinoline | 7.5 (d) | 8.4 (d) | 7.9 (d) | 7.7 (dd) | 8.2 (s) | 9.2 (s, 1H) |
d = doublet, dd = doublet of doublets, m = multiplet, s = singlet
Table 2: ¹³C NMR Spectroscopic Data (Predicted)*
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| This compound | 152.1 | 121.5 | 142.3 | 128.9 | 130.5 | 121.8 | 136.2 | 128.4 | 137.1 |
| 1-Chloroisoquinoline | 151.8 | 120.9 | 142.0 | 127.8 | 127.3 | 130.2 | 127.5 | 129.6 | 136.8 |
| 6-Bromoisoquinoline | 152.3 | 120.2 | 143.5 | 128.5 | 130.8 | 119.9 | 135.7 | 127.9 | 136.1 |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec. Fragments (m/z) |
| This compound | ~3050 (Ar C-H), ~1600, ~1550 (C=C, C=N), ~1050 (C-Cl), ~670 (C-Br) | C₉H₅BrClN | 242.50[1][2] | 241, 243 (M+1)⁺[1] |
| 1-Chloroisoquinoline | ~3060 (Ar C-H), ~1610, ~1570 (C=C, C=N), ~1060 (C-Cl) | C₉H₆ClN | 163.60[3] | 164.0 (M)⁺[4] |
| 6-Bromoisoquinoline | ~3040 (Ar C-H), ~1590, ~1560 (C=C, C=N), ~680 (C-Br) | C₉H₆BrN | 208.06[5] | 207, 209 (M)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing, if required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to obtain a fine, homogeneous powder.[6]
-
Place a portion of the mixture into a pellet die and apply high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[6]
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Alternatively, for GC-MS analysis, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.[5]
-
-
Ionization and Analysis:
-
Vaporize the sample and ionize the molecules using a suitable technique such as Electron Ionization (EI) or Chemical Ionization (CI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]
-
-
Data Interpretation:
-
The molecular ion peak provides the molecular weight of the compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.
-
Analysis of the fragmentation pattern can provide valuable information for structural elucidation.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound and its related compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of Isoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery, significantly influencing its pharmacokinetic profile and overall therapeutic potential. This guide provides a comparative analysis of the metabolic stability of novel isoquinoline-tethered quinazoline derivatives, with a focus on providing supporting experimental data and detailed methodologies to aid in the assessment of similar compounds, such as 6-Bromo-1-chloroisoquinoline derivatives.
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability of a series of isoquinoline derivatives in human and mouse liver microsomes. The data represents the percentage of the parent compound remaining after a 30-minute incubation period. A higher percentage remaining indicates greater metabolic stability. For comparison, data for Lapatinib, an established HER2 and EGFR inhibitor, would be a relevant benchmark, although it is not provided in the direct source.
| Compound | Structure | % Remaining (Human Liver Microsomes) | % Remaining (Mouse Liver Microsomes) |
| 14a | 4-((6-((2-morpholinoethyl)amino)quinazolin-4-yl)amino)benzonitrile | 1.8 | 0 |
| 14c | 1-(4-((6-((2-morpholinoethyl)amino)quinazolin-4-yl)amino)phenyl)ethan-1-one | 0 | 0 |
| 14d | N-(3-ethynylphenyl)-4-((1-methyl-1H-indol-5-yl)amino)quinazolin-6-amine | 17.6 | 12.5 |
| 14f | 4-((1H-indol-5-yl)amino)-N-(3-(furan-2-yl)phenyl)quinazolin-6-amine | 84.2 | 75.3 |
| 14g | 4-((1H-indol-5-yl)amino)-N-(3-(1H-1,2,3-triazol-1-yl)phenyl)quinazolin-6-amine | 1.8 | 0 |
| Lapatinib | (Reference) | Data not provided in the source | Data not provided in the source |
Data extracted from a study on isoquinoline-tethered quinazoline derivatives as HER2 inhibitors.[1]
From this data, it is evident that compound 14f , which features a furan moiety, demonstrates significantly higher metabolic stability in both human and mouse liver microsomes compared to the other derivatives.[1] In contrast, compounds with terminal alcohol groups (14c ) or triazole moieties (14g ) exhibited very poor metabolic stability.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, based on standard practices in the field.[2][3]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to predict its intrinsic clearance.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Pooled human or mouse liver microsomes (HLM or MLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
A master mix is prepared containing the phosphate buffer and liver microsomes at a final protein concentration typically ranging from 0.5 to 1.0 mg/mL.
-
The test compound is added to the master mix at a final concentration usually between 1 and 10 µM.
-
-
Initiation of Metabolic Reaction:
-
The reaction is initiated by adding the NADPH regenerating system to the incubation mixture. This provides the necessary cofactors for cytochrome P450 enzyme activity, which are the primary enzymes responsible for phase I metabolism.[4]
-
The mixture is incubated at 37°C in a shaking water bath to simulate physiological conditions.
-
-
Time Point Sampling:
-
Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
-
Analytical Quantification:
-
The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assessment using liver microsomes.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Bromo-1-chloroisoquinoline: A Procedural Guide
For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents are paramount for ensuring a safe working environment and maintaining environmental compliance. 6-Bromo-1-chloroisoquinoline, a halogenated heterocyclic compound, necessitates specific handling and disposal protocols due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All manipulations involving this compound should be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors. In the event of a spill, the material should be contained using an inert absorbent, such as sand or vermiculite, and collected into a suitable, sealed container for disposal.
Waste Classification and Segregation
This compound is categorized as a halogenated organic compound. Consequently, it is critical to segregate this waste stream from non-halogenated organic solvents and aqueous waste to ensure proper disposal and to prevent potentially hazardous chemical reactions.
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform | Designated, clearly labeled, and sealed container for halogenated organic waste.[2] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, clearly labeled, and sealed container for non-halogenated organic waste.[2] |
| Aqueous Waste | Dilute acidic or basic solutions (neutralized) | Designated container for aqueous waste.[2] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[2] Adherence to institutional, local, state, and federal regulations is mandatory.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container that is in good condition and has a secure, leak-proof lid. The container must be compatible with halogenated organic compounds.
-
Labeling: The container must be clearly and accurately labeled as "Halogenated Organic Waste." The label should also explicitly list "this compound" and any other halogenated compounds present in the waste.
-
Waste Collection: Carefully transfer the this compound waste, including any contaminated disposable labware or absorbent materials, into the designated waste container. To prevent spills and over-pressurization, do not fill the container beyond 80% of its capacity.[2]
-
Sealing: Securely seal the container lid to prevent any leakage of vapors or contents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.
-
Documentation: Maintain a detailed log of the accumulated waste. This log should include the chemical name, quantity, and the date of accumulation.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified waste management company. Provide the company with all necessary documentation regarding the contents of the waste container.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-1-chloroisoquinoline
For Immediate Reference: Key Safety and Handling Information
This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of 6-Bromo-1-chloroisoquinoline. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous compound requiring stringent safety measures. The primary hazards are detailed in the table below, alongside the mandatory personal protective equipment to mitigate these risks.
Table 1: Hazard Classification and Required PPE
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3) [1][2] | Danger | Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] |
| Skin Irritation (Category 2) [1][2] | Warning | Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves frequently and immediately if contaminated.[3][5] |
| Serious Eye Damage (Category 1) [1][2] | Danger | Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5] |
| Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls are recommended.[3] | ||
| Footwear: Closed-toe shoes are required in the laboratory. |
Step-by-Step Operational Plan for Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential dust and vapors.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before use to refamiliarize yourself with its hazards and emergency procedures.
Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of dust particles. Use a disposable weighing boat to avoid cross-contamination.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove PPE carefully to avoid self-contamination and dispose of single-use items in the designated waste stream. Wash hands thoroughly with soap and water.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocols
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Minor Spill (Solid) | Alert others in the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.[7][8] Carefully scoop the material into a labeled, sealable container for hazardous waste. Clean the spill area with soap and water. |
| Major Spill | Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean up a large spill yourself. |
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Designated Container: All waste containing this compound must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[9][10][11]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[11][12]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's licensed professional waste disposal service. Adhere to all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. international.tau.ac.il [international.tau.ac.il]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
